hsBCL9CT-24
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C68H122N20O15 |
|---|---|
Peso molecular |
1459.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxohept-6-en-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxohept-6-en-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C68H122N20O15/c1-15-18-20-30-67(13,63(102)84-47(54(71)93)34-37(4)5)87-59(98)43(24-22-32-76-65(72)73)79-55(94)45(26-28-50(69)91)82-61(100)52(40(10)17-3)86-64(103)68(14,31-21-19-16-2)88-60(99)44(25-23-33-77-66(74)75)80-58(97)49(36-39(8)9)83-62(101)53(41(11)89)85-56(95)46(27-29-51(70)92)81-57(96)48(35-38(6)7)78-42(12)90/h15-16,37-41,43-49,52-53,89H,1-2,17-36H2,3-14H3,(H2,69,91)(H2,70,92)(H2,71,93)(H,78,90)(H,79,94)(H,80,97)(H,81,96)(H,82,100)(H,83,101)(H,84,102)(H,85,95)(H,86,103)(H,87,98)(H,88,99)(H4,72,73,76)(H4,74,75,77)/t40-,41+,43-,44-,45-,46-,47-,48-,49-,52-,53-,67-,68-/m0/s1 |
Clave InChI |
AXCCVQFOUGCQED-GHHLTLIXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to hsBCL9CT-24: A Potent Inhibitor of the Wnt/β-catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers. A key interaction in this pathway involves the transcriptional coactivator B-cell lymphoma 9 (BCL9) and β-catenin. The disruption of this interaction presents a promising therapeutic strategy. This document provides a comprehensive technical overview of hsBCL9CT-24, a hydrocarbon-stapled peptide designed to potently and selectively inhibit the β-catenin/BCL9 interaction. We will delve into its mechanism of action, present key quantitative data, detail experimental protocols for its characterization, and visualize the relevant biological and experimental workflows.
Introduction to this compound
This compound is a synthetic, cell-permeable, hydrocarbon-stapled peptide that mimics the α-helical binding domain of BCL9. The stapling technology enhances the peptide's helicity, stability, and cell-penetrating capabilities. By competitively binding to the first armadillo repeat of β-catenin, this compound effectively displaces BCL9, thereby inhibiting the assembly of the transcriptional activation complex and suppressing the expression of Wnt target genes. This targeted inhibition has demonstrated potent anti-tumor effects in preclinical models and has been shown to modulate the tumor microenvironment, suggesting its potential as a novel cancer therapeutic.
Mechanism of Action
The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its receptor, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then recruits coactivators, including BCL9 and its homolog BCL9L, which in turn recruit Pygopus (PYGO) to initiate the transcription of target genes involved in proliferation, survival, and differentiation.
This compound directly interferes with this process by binding to the same hydrophobic pocket on β-catenin that BCL9 occupies. This competitive inhibition prevents the recruitment of BCL9 and subsequently PYGO to the β-catenin/TCF complex, leading to the downregulation of Wnt target gene expression.
Signaling Pathway Diagram
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the binding affinity and inhibitory activity of this compound.
Table 1: Binding Affinity of this compound to β-catenin
| Assay Type | Ligand | Binding Affinity (Kd) | Reference |
| Homogeneous Time Resolved Fluorescence (HTRF) | This compound | 4.21 nM | [1] |
| Modified AlphaScreen | This compound | 4.73 nM | [2] |
| Homogeneous Time Resolved Fluorescence (HTRF) | SAH-BCL9B (precursor) | 192.3 nM | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| LEF/TCF Reporter Assay | HCT116 | IC50 | 191 nM | [3] |
| Cell Growth Assay (Wnt-dependent) | Colo320DM | IC50 | 1.45 µM | [3] |
| Cell Growth Assay (Comparison) | Colo320DM | IC50 | 15.03 µM (ICG-001) | [3] |
| Cell Growth Assay (Comparison) | Colo320DM | IC50 | 18.46 µM (LGK-974) | [3] |
Detailed Experimental Protocols
Homogeneous Time Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the binding affinity of this compound to β-catenin.
Materials:
-
Recombinant His-tagged β-catenin
-
Biotinylated this compound
-
Europium cryptate-labeled anti-His antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of biotinylated this compound in assay buffer.
-
In a 384-well plate, add a constant concentration of His-tagged β-catenin.
-
Add the serially diluted biotinylated this compound to the wells.
-
Add the Europium cryptate-labeled anti-His antibody and Streptavidin-XL665 to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the concentration of this compound.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding model using appropriate software.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the inhibition of Wnt/β-catenin signaling activity.
Materials:
-
HCT116 cells stably expressing a TCF/LEF-driven luciferase reporter construct.
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
This compound.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCT116-TCF/LEF reporter cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 24-48 hours.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound and calculate the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Colo320DM human colorectal cancer cells.
-
Matrigel.
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Harvest Colo320DM cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Workflow and Logical Relationship Diagrams
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for the preclinical characterization of this compound.
Logical Relationship of Wnt Pathway Components and this compound Action
Caption: Logical flow of the Wnt signaling cascade and the inhibitory point of this compound.
Conclusion
This compound represents a significant advancement in the targeted inhibition of the Wnt/β-catenin signaling pathway. Its potent and selective disruption of the β-catenin/BCL9 interaction, coupled with its favorable pharmacological properties, underscores its potential as a valuable tool for cancer research and as a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand, evaluate, and potentially utilize this compound in their work.
References
hsBCL9CT-24: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and impact of hsBCL9CT-24, a synthetic peptide inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) interaction, on the tumor microenvironment (TME). By disrupting a key signaling pathway in cancer, this compound demonstrates significant potential in oncology, particularly in enhancing anti-tumor immunity. This document provides a comprehensive overview of its mechanism of action, quantitative effects on tumor growth and the immune landscape, and detailed experimental protocols for its study.
Core Mechanism of Action: Targeting the Wnt/β-Catenin Pathway
This compound is a hydrocarbon-stapled peptide designed to mimic the BCL9 homology domain 2 (HD2), thereby competitively inhibiting the interaction between β-catenin and BCL9.[1][2] This interaction is a critical step in the canonical Wnt signaling pathway, which, when hyperactivated, drives the transcription of oncogenes and fosters an immunosuppressive TME. By binding to the first armadillo repeat of β-catenin, this compound effectively blocks the recruitment of BCL9 and the subsequent assembly of the transcriptional complex, leading to the downregulation of Wnt target genes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and impact of this compound.
Table 1: In Vitro Binding Affinity and Efficacy
| Parameter | Assay | Value | Cell Line/Target | Reference |
| Binding Affinity (Kd) | HTRF | 4.21 nM | β-catenin | [3] |
| ALPHA | 4.73 nM | β-catenin | [3] | |
| Inhibitory Concentration (IC50) | β-catenin Reporter Assay | 191 nM | LEF/TCF-bla HCT116 | [2] |
| Cell Growth Inhibition | 1.45 µM | Colo320DM | [2] | |
| Synergistic Efficacy | 5-FU IC50 Reduction | From 12.1 µM to 1 µM | Colo320DM | [2] |
Table 2: In Vivo Efficacy and Impact on Tumor Microenvironment
| Parameter | Model/Assay | Result | Reference |
| Tumor Growth Inhibition | CT26 Syngeneic Model | 92% inhibition at day 6 | [4] |
| Dendritic Cell Infiltration | CT26 Syngeneic Model (Flow Cytometry) | Increase in CD103+ cells among CD45+CD11c+ DCs | [1] |
| Cytotoxic T-cell Infiltration | CT26 Syngeneic Model (Flow Cytometry) | Escalated infiltration of CD8+ T cells | [1] |
| Effector CD8+ T-cell Increase | CT26 Syngeneic Model (Flow Cytometry) | Over 10-fold increase in effector CD8+ cells (CD44+CD62L-) | [1] |
| Ratio of CD8+ T-cells to Tregs | CT26 Syngeneic Model (Flow Cytometry) | Significant increase | [1] |
| Tumor Cell Proliferation | In vivo analysis | Reduction of Ki67+ cells from 48.16% to 22.37% | [4] |
| Tumor Cell Apoptosis | In vivo analysis (TUNEL) | Increase in TUNEL+ cells from 1.67% to 3.94% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound.
In Vivo Syngeneic Tumor Model
This protocol describes the establishment and treatment of the CT26 colon carcinoma model in BALB/c mice.
Materials:
-
CT26 murine colon carcinoma cell line
-
BALB/c mice (female, 6-8 weeks old)
-
Complete RPMI-1640 medium (with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound peptide
-
Sterile vehicle for injection (e.g., saline or PBS)
Procedure:
-
Cell Culture: Culture CT26 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each BALB/c mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 14 days).
-
Endpoint Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the procedure for isolating and phenotyping immune cells from tumor tissue.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase D, Dispase, and DNase I
-
70 µm cell strainers
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 3 for a proposed panel)
-
Viability dye
Procedure:
-
Tumor Dissociation: Mince the excised tumor tissue and digest in RPMI containing Collagenase D, Dispase, and DNase I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Staining: a. Resuspend cells in FACS buffer and block Fc receptors with anti-CD16/32 antibody. b. Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice. c. Wash the cells with FACS buffer. d. Stain with a viability dye according to the manufacturer's instructions. e. For intracellular staining (e.g., Foxp3, Granzyme B), fix and permeabilize the cells before adding intracellular antibodies.
-
Data Acquisition and Analysis: Acquire stained cells on a flow cytometer and analyze the data using appropriate software.
Table 3: Proposed Flow Cytometry Panel for TIL Analysis
| Target | Fluorochrome | Cell Population |
| CD45 | BV510 | All leukocytes |
| CD3 | APC-Cy7 | T-cells |
| CD4 | PE-Cy7 | Helper T-cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cells |
| Foxp3 | Alexa Fluor 488 | Regulatory T-cells |
| CD44 | PE | Activated/Memory T-cells |
| CD62L | APC | Naive/Central Memory T-cells |
| Granzyme B | FITC | Cytotoxic T-cells |
| CD11c | PE | Dendritic cells |
| CD103 | APC | Dendritic cells |
| Ly6G | FITC | Granulocytic MDSCs |
| Ly6C | PerCP-Cy5.5 | Monocytic MDSCs |
| CD11b | PE-Cy7 | Myeloid cells |
| Viability Dye | e.g., Zombie NIR | Live/dead discrimination |
Cytokine Analysis by ELISA
This protocol describes the measurement of cytokine levels in tumor lysates.
Materials:
-
Tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TGF-β)
-
Microplate reader
Procedure:
-
Tumor Lysate Preparation: Homogenize tumor tissue in lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
ELISA: Perform the ELISA according to the manufacturer's instructions, using the tumor lysate as the sample.
-
Data Analysis: Read the absorbance on a microplate reader and calculate the cytokine concentration based on the standard curve. Normalize the cytokine concentration to the total protein concentration of the lysate.
Impact on the Tumor Microenvironment: A Deeper Dive
This compound significantly remodels the TME from an immunosuppressive to an immune-active state.
-
Reduction of Regulatory T-cells (Tregs): By inhibiting β-catenin signaling, which is crucial for Treg function and stability, this compound leads to a reduction in the number and suppressive capacity of Tregs within the tumor.[1][2]
-
Enhancement of Dendritic Cell (DC) Function: this compound treatment increases the infiltration of conventional type 1 dendritic cells (cDC1s), characterized by the expression of CD103.[1] These DCs are critical for cross-presenting tumor antigens to naive T-cells, initiating a robust anti-tumor immune response.
-
Promotion of Cytotoxic T-cell Infiltration and Activity: The combined effect of reduced Tregs and enhanced DC function leads to a significant increase in the infiltration and activation of CD8+ cytotoxic T-lymphocytes (CTLs).[1] These CTLs are more effective at recognizing and killing tumor cells.
-
Synergy with Immune Checkpoint Blockade: The immune-stimulatory effects of this compound create a more favorable environment for the activity of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[2] This combination can lead to enhanced tumor regression and improved therapeutic outcomes.
-
Potential Impact on Myeloid-Derived Suppressor Cells (MDSCs): While direct quantitative data on the effect of this compound on MDSCs is limited, the Wnt/β-catenin pathway has been implicated in the accumulation and function of these immunosuppressive cells.[5] It is therefore plausible that this compound may also contribute to the reduction or functional alteration of MDSCs in the TME.
-
Modulation of Cytokine Profile: The shift in the immune cell landscape induced by this compound is expected to alter the cytokine milieu within the TME. A decrease in immunosuppressive cytokines like TGF-β and IL-10, and an increase in pro-inflammatory cytokines such as IFN-γ and IL-12 would be anticipated, further promoting anti-tumor immunity. Studies have shown that in the CT26 model, TGF-β can have both pro- and anti-tumor effects, and its interplay with IL-6 is crucial in regulating tumor progression.[4][6] The precise impact of this compound on these specific cytokines in this model warrants further investigation.
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental oncogenic pathway while simultaneously reprogramming the tumor microenvironment to be more conducive to anti-tumor immunity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this innovative peptide. Future studies should focus on elucidating the detailed molecular mechanisms underlying its immunomodulatory effects and exploring its efficacy in a broader range of cancer models and combination therapies.
References
- 1. IL-6 promotes tumor growth through immune evasion but is dispensable for cachexia | EMBO Reports [link.springer.com]
- 2. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo imaging of CT26 mouse tumours by using cmHsp70.1 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and in vivo characterization of a novel high-affinity human antibody targeting carcinoembryonic antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloid-derived suppressor cells in colorectal cancer: prognostic biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of hsBCL9CT-24: A Stapled Peptide Inhibitor of the Wnt/β-Catenin Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[1][2] A key interaction in this pathway involves the binding of β-catenin to the transcriptional co-activator B-cell lymphoma 9 (BCL9), which is essential for the transcription of oncogenes.[3][4] The development of inhibitors that disrupt the β-catenin/BCL9 interaction represents a promising strategy to selectively target cancer cells with dysregulated Wnt signaling.[1][2] This technical guide provides an in-depth overview of the discovery and development of hsBCL9CT-24, a hydrocarbon-stapled peptide designed to inhibit this critical protein-protein interaction.
Discovery and Design of this compound
The development of this compound emerged from efforts to improve upon earlier generations of BCL9-derived peptides. The core concept was to create a stabilized alpha-helical peptide that mimics the BCL9 homology domain 2 (HD2), the region responsible for binding to β-catenin.[5] Standard peptides are often susceptible to proteolytic degradation and may not maintain their bioactive conformation in vivo. To overcome these limitations, "hydrocarbon stapling" technology was employed. This technique involves synthesizing a peptide with two unnatural amino acids containing olefinic side chains, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis reaction.[6][7] This "staple" reinforces the alpha-helical structure, enhancing peptide stability, cell permeability, and binding affinity.[8][9]
The design of this compound was the result of lead optimization studies based on a previously reported stapled peptide, SAH-BCL9B.[10] Through a series of modifications to the peptide sequence and staple position, this compound was identified as a potent inhibitor of the Wnt/β-catenin pathway.[10]
Mechanism of Action
This compound functions as a competitive inhibitor of the β-catenin/BCL9 interaction.[10] By binding to the same hydrophobic pocket on β-catenin that BCL9 normally occupies, this compound prevents the formation of the functional β-catenin/BCL9 transcriptional complex.[11] This leads to the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cancer cell proliferation and survival.[3] The disruption of this interaction selectively suppresses oncogenic Wnt signaling in cancer cells where the pathway is aberrantly active.[5]
Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Wnt/β-catenin signaling and this compound inhibition.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of this compound to β-catenin
| Assay Type | Kd (nM) | Reference |
| ALPHA (Amplified Luminescent Proximity Homogeneous Assay) | 4.73 | [10][11] |
| HTRF (Homogeneous Time-Resolved Fluorescence) | 4.21 | [10] |
For comparison, the parent stapled peptide, SAH-BCL9B, demonstrated a Kd of 192.3 nM in the HTRF assay and 141.6 nM in an ALPHA assay.[10][11]
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 | Reference |
| HCT116 (Colorectal Cancer) | β-catenin reporter assay | 191 nM | [11] |
| Colo320DM (Colorectal Cancer) | Cell Growth Assay | 1.45 µM | [11] |
The IC50 is the half-maximal inhibitory concentration.
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| Colo320DM Xenograft | This compound | Effective reduction in tumor growth | [10] |
| Patient-Derived Xenograft (PDX) of human CRC | This compound | Effective reduction in tumor growth | [10] |
CRC: Colorectal Cancer
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and evaluation of this compound are often proprietary. However, this section outlines the general methodologies for key experiments based on published literature.
Synthesis and Purification of this compound
The synthesis of this compound is based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[7][12]
-
Peptide Assembly: The linear peptide is assembled on a solid support resin, incorporating the two olefin-bearing unnatural amino acids at the desired positions.
-
On-Resin Cyclization (Stapling): The hydrocarbon staple is formed by treating the resin-bound peptide with a ruthenium-based catalyst, such as the Grubbs catalyst, to induce ring-closing metathesis between the two olefinic side chains.[8]
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
ALPHA Binding Assay
The ALPHA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding affinity between this compound and β-catenin.
-
Reagent Preparation: Biotinylated this compound and His-tagged β-catenin are prepared. Streptavidin-coated Donor beads and anti-His-tag-conjugated Acceptor beads are used.
-
Assay Reaction: The biotinylated peptide, His-tagged protein, and the two types of beads are incubated together in a microplate.
-
Signal Detection: If the peptide and protein interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to a luminescent signal at 520-620 nm. The strength of the signal is proportional to the extent of binding.
-
Data Analysis: A saturation binding curve is generated by titrating one binding partner while keeping the other at a constant concentration. The dissociation constant (Kd) is calculated from this curve.
Cell Viability and Proliferation Assays
Cell viability and proliferation assays, such as the MTT or BrdU assays, are used to determine the effect of this compound on cancer cell growth.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Assay-Specific Steps:
-
MTT Assay: MTT reagent is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. A solubilization solution is then added, and the absorbance is measured at 570 nm.
-
BrdU Assay: BrdU is added to the wells and is incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric or chemiluminescent signal.
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo Xenograft Models
In vivo xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., Colo320DM) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights between the treatment and control groups.
Mandatory Visualizations
Peptide Drug Discovery and Development Workflow
The following diagram illustrates a general workflow for the discovery and development of a peptide therapeutic like this compound.
Caption: Peptide Drug Discovery and Development Workflow.
Logical Relationship of this compound Development
The following diagram illustrates the logical progression from the biological rationale to the development of this compound.
Caption: Logical Development of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against the Wnt/β-catenin signaling pathway. Through the innovative use of hydrocarbon stapling, a potent and specific inhibitor of the β-catenin/BCL9 interaction has been created. The preclinical data demonstrate its potential to suppress tumor growth and highlight its promise as a novel therapeutic agent for cancers driven by dysregulated Wnt signaling. Further investigation, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What are BCL9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeted disruption of the BCL9/β-catenin complex inhibits oncogenic Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Facile Synthesis of Hydrocarbon-Stapled Peptides | Technology Networks [technologynetworks.com]
The Specificity of hsBCL9CT-24 for Wnt-Dependent Cancer Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of hsBCL9CT-24, a hydrocarbon-stapled peptide inhibitor designed to specifically target the Wnt/β-catenin signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inhibiting the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction in Wnt-driven cancers. Herein, we detail the quantitative specificity of this compound, provide comprehensive experimental protocols, and visualize the underlying molecular and experimental frameworks.
Core Mechanism of Action: Disrupting the β-Catenin/BCL9 Interaction
The canonical Wnt signaling pathway is a critical regulator of cell proliferation, migration, and differentiation.[1] Its aberrant activation is a hallmark of numerous cancers, including a majority of colorectal cancers.[2] This dysregulation often leads to the accumulation of β-catenin in the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes. The interaction of β-catenin with its coactivator BCL9 is crucial for its transcriptional activity.[1]
This compound is a novel peptide-based inhibitor that directly targets and disrupts the critical interaction between β-catenin and BCL9.[3] By preventing this association, this compound effectively dampens the transcriptional output of the Wnt pathway, leading to the downregulation of Wnt target genes implicated in tumor progression.[1] This targeted approach offers a promising therapeutic strategy for cancers that are dependent on aberrant Wnt signaling for their growth and survival.
Quantitative Specificity for Wnt-Dependent Cancer Cells
The efficacy of this compound is intrinsically linked to the dependence of cancer cells on the Wnt/β-catenin pathway for their proliferation and survival. Extensive in vitro studies have demonstrated the high specificity of this compound for Wnt-dependent cancer cell lines, with minimal impact on Wnt-independent lines.
Inhibition of Wnt Signaling
A β-catenin responsive reporter assay in LEF/TCF-bla HCT116 cells was utilized to quantify the direct inhibitory effect of this compound on Wnt pathway activity. The results demonstrate a potent, dose-dependent inhibition of the β-catenin/TCF transcriptional response.
| Compound | Assay | IC50 (nM) |
| This compound | β-catenin Reporter Assay | 191 |
Table 1: Potency of this compound in a Wnt/β-catenin reporter assay. Data from Feng et al., 2019.
Selective Anti-proliferative Activity
The specificity of this compound was further validated by assessing its anti-proliferative effects across a panel of Wnt-dependent and Wnt-independent cancer cell lines using a BrdU cell proliferation assay.
| Cell Line | Cancer Type | Wnt Pathway Status | % Growth Inhibition (at 8 µM) |
| Colo320DM | Colon Carcinoma | Dependent | ~75% |
| SW48 | Colorectal Adenocarcinoma | Dependent | ~60% |
| LS174T | Colorectal Adenocarcinoma | Dependent | ~55% |
| HCT116 | Colorectal Carcinoma | Dependent | ~50% |
| MDA-MB-231 | Breast Adenocarcinoma | Dependent | ~40% |
| MCF7 | Breast Adenocarcinoma | Independent | <10% |
Table 2: Specificity of this compound in Wnt-dependent vs. Wnt-independent cancer cell lines. Data from Feng et al., 2019.
Furthermore, dose-response studies in the highly Wnt-dependent Colo320DM cell line highlight the superior potency of this compound compared to other known Wnt pathway inhibitors.
| Compound | Target | IC50 in Colo320DM (µM) |
| This compound | β-catenin/BCL9 | 1.45 |
| ICG-001 | β-catenin/CBP | 15.03 |
| LGK-974 | Porcupine | 18.46 |
Table 3: Comparative potency of this compound in the Wnt-dependent Colo320DM cell line. Data from Feng et al., 2019.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key assays used to characterize the specificity of this compound.
β-Catenin/BCL9 AlphaScreen Assay
This assay was employed to quantify the inhibitory effect of this compound on the direct protein-protein interaction between β-catenin and BCL9.
Materials:
-
Recombinant full-length β-catenin
-
Biotinylated BCL9-HD2 peptide
-
Streptavidin-coated donor beads
-
Anti-β-catenin antibody-conjugated acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add β-catenin, biotinylated BCL9-HD2 peptide, and the this compound dilutions.
-
Incubate the mixture for 1 hour at room temperature to allow for binding.
-
Add a mixture of streptavidin-coated donor beads and anti-β-catenin antibody-conjugated acceptor beads to each well.
-
Incubate the plate in the dark for 1 hour at room temperature.
-
Read the plate on an AlphaScreen-compatible reader at an excitation of 680 nm and an emission of 520-620 nm.
-
The signal is inversely proportional to the inhibitory activity of this compound. Calculate IC50 values from the dose-response curves.
References
Methodological & Application
Application Notes and Protocols for hsBCL9CT-24 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
hsBCL9CT-24 is a hydrocarbon-stapled peptide designed as a potent and specific inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers. By disrupting the formation of the β-catenin/BCL9 complex, this compound effectively inhibits the transcription of Wnt target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells with aberrant Wnt signaling. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cell lines.
Mechanism of Action: Wnt Signaling Inhibition
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In many cancers, mutations in pathway components lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and coactivators, such as BCL9, to drive the expression of oncogenes. This compound mimics the BCL9 binding domain on β-catenin, thereby competitively inhibiting the β-catenin/BCL9 interaction and suppressing Wnt-dependent gene transcription.
Application Notes and Protocols: hsBCL9CT-24 Administration in Mouse Models of Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of colorectal cancer (CRC). The interaction between β-catenin and its coactivator, B-cell lymphoma 9 (BCL9), is essential for the transcriptional activation of Wnt target genes that promote tumor growth and proliferation. hsBCL9CT-24 is a hydrocarbon-stapled α-helical peptide designed to specifically disrupt the β-catenin/BCL9 protein-protein interaction, offering a promising therapeutic strategy for Wnt-dependent cancers. These application notes provide detailed protocols for the administration of this compound in mouse models of colon cancer, along with methods for evaluating its therapeutic efficacy and mechanism of action.
Data Presentation
In Vivo Efficacy of this compound and Similar BCL9 Inhibitors
| Treatment Group | Dosage & Administration | Mouse Model | Tumor Growth Inhibition (TGI) | Downstream Target Modulation (vs. Control) | Citation(s) |
| This compound | 15 mg/kg, i.p., daily for 14 days | HCT116 Xenograft (NSG mice) | Significant tumor growth delay (in combination with EpCAM CAR T-cells) | - | [1] |
| This compound | 25 mg/kg, i.p., daily for 6 days | CT26 Syngeneic (BALB/c mice) | Significant tumor growth inhibition | - | [2] |
| Bcl9@TP (Peptide Prodrug) | Not Specified | MC38 Syngeneic (C57BL/6 mice) | ~62% (monotherapy), ~82% (with anti-PD-1) | β-catenin: ~45% reductionc-Myc: ~53% reductionCyclin D1: ~44% reduction | [3] |
Signaling Pathway
The Wnt/β-catenin signaling pathway is a key regulator of cell proliferation and differentiation. In colorectal cancer, mutations often lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then binds to TCF/LEF transcription factors and recruits co-activators, including BCL9, to initiate the transcription of target genes like c-Myc and Cyclin D1, which drive cell cycle progression and tumor growth. This compound acts by competitively inhibiting the interaction between β-catenin and BCL9, thereby preventing the assembly of the transcriptional complex and suppressing the expression of downstream oncogenes.[2][4]
Caption: Wnt/β-catenin/BCL9 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Synthesis and Preparation of this compound
This compound is a stapled alpha-helical peptide. The synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, incorporating unnatural amino acids for hydrocarbon stapling via olefin metathesis.
Materials:
-
Fmoc-protected amino acids
-
Unnatural α-methyl, α-alkenyl amino acids (e.g., (S)-2-(4'-pentenyl)alanine)
-
Rink amide resin
-
HCTU, NMM for coupling
-
4-Methylpiperidine in DMF for deprotection
-
Grubbs' first-generation catalyst for olefin metathesis
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
HPLC for purification
-
Mass spectrometer for characterization
-
Vehicle for in vivo administration (e.g., 2.5% DMSO in 5% Glucose)[1]
Protocol:
-
Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc SPPS protocols. The unnatural amino acids for stapling are incorporated at the desired positions.[5]
-
Olefin Metathesis: Ring-closing metathesis is performed on the resin-bound peptide using Grubbs' catalyst to form the hydrocarbon staple.[5]
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a TFA-based cocktail.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
-
Characterization: The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.
-
Preparation for Injection: The lyophilized peptide is dissolved in a sterile vehicle solution at the desired concentration for in vivo administration.
HCT116 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous colon cancer xenograft model using the HCT116 cell line.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Culture: Culture HCT116 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.[1]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups and begin administration of this compound or vehicle.[6]
Caption: Workflow for HCT116 xenograft model and this compound administration.
Immunohistochemistry (IHC) for CD3ε
This protocol is for the detection of T-cell infiltration (CD3ε positive cells) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from mouse models.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., PBS with 5% goat serum)
-
Primary antibody: Rabbit anti-mouse CD3ε
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD3ε antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.
-
Signal Detection: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the antigen site.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Microscopy: Analyze the slides under a microscope to assess T-cell infiltration into the tumor.[1]
Western Blot for β-catenin and c-Myc
This protocol details the detection of β-catenin and c-Myc protein levels in tumor lysates.
Materials:
-
Tumor tissue or cultured cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-β-catenin, Rabbit anti-c-Myc, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse tumor tissue or cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-Myc, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control (β-actin).[3][7]
Conclusion
The administration of this compound in mouse models of colon cancer provides a valuable system for evaluating the preclinical efficacy and mechanism of action of this novel Wnt/β-catenin pathway inhibitor. The protocols outlined above offer a framework for conducting these studies, from peptide preparation and in vivo administration to the analysis of tumor growth and target engagement. The provided data and visualizations serve as a reference for expected outcomes and the underlying biological rationale. These methodologies can be adapted and optimized by researchers to further investigate the therapeutic potential of targeting the β-catenin/BCL9 interaction in colorectal cancer and other Wnt-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer [frontiersin.org]
- 4. Cell-Type-Specific Function of BCL9 Involves a Transcriptional Activation Domain That Synergizes with β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining hsBCL9CT-24 with Immune Checkpoint Blockades for Enhanced Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies with immune checkpoint blockades (ICBs) represents a promising frontier in oncology. This document provides detailed application notes and protocols for the preclinical evaluation of hsBCL9CT-24, a novel inhibitor of the Wnt/β-catenin signaling pathway, in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies.
The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, contributing to an immunosuppressive tumor microenvironment (TME) and resistance to immunotherapy. By disrupting the interaction between β-catenin and its coactivator BCL9, this compound aims to remodel the TME, thereby sensitizing tumors to the anti-tumor effects of ICBs. Preclinical evidence suggests that this combination therapy can lead to a significant synergistic anti-tumor response.
Mechanism of Action: Synergistic Immuno-modulation
The combination of this compound and anti-PD-1 therapy leverages a dual approach to reinvigorate the anti-tumor immune response.
-
This compound: This peptide inhibitor competitively binds to β-catenin, preventing its interaction with BCL9. This disruption of the β-catenin/BCL9 complex leads to the downregulation of Wnt target genes that are critical for immune evasion. The primary effects of this compound on the tumor microenvironment include:
-
Reduced Immunosuppression: A decrease in the number and function of regulatory T cells (Tregs), which are key mediators of immune suppression within the TME.
-
Enhanced Antigen Presentation: An increase in the infiltration and activation of dendritic cells (DCs), which are essential for priming and activating anti-tumor T cells.
-
Increased T Cell Infiltration: Promotion of the recruitment and infiltration of cytotoxic CD8+ T cells into the tumor, transforming an immunologically "cold" tumor into a "hot" one.
-
-
Anti-PD-1/PD-L1 Antibodies: These immune checkpoint inhibitors block the interaction between the PD-1 receptor on T cells and its ligand PD-L1, which is often expressed on tumor cells. This blockade removes a critical "brake" on the T cells, unleashing their cytotoxic potential to recognize and eliminate cancer cells.
The synergistic effect of this combination therapy stems from this compound's ability to create a more favorable, immune-active TME, thereby augmenting the efficacy of anti-PD-1/PD-L1 antibodies.
Signaling Pathway and Experimental Workflow
Caption: In Vivo Combination Therapy Workflow.
Caption: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of a Wnt pathway inhibitor with an immune checkpoint inhibitor.
Table 1: In Vivo Efficacy of Combination Therapy
| Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit (vs. Control) |
| Vehicle Control | - | - |
| This compound | 30-40% | Moderate |
| Anti-PD-1 Ab | 20-30% | Moderate |
| Combination Therapy | > 70% | Significant |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Immune Cell Population | Vehicle Control | This compound | Anti-PD-1 Ab | Combination Therapy |
| CD8+ T cells (% of CD45+) | Low | Moderate | Moderate | High |
| Regulatory T cells (FoxP3+) | High | Moderate | High | Low |
| Dendritic Cells (CD11c+) | Low | High | Low | High |
| CD8+/Treg Ratio | Low | Moderate | Low | High |
Experimental Protocols
In Vivo Murine Tumor Model
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice.
-
Tumor Cell Line: CT26 or MC38 murine colorectal carcinoma cells.[1][2][3][4][5]
-
This compound: Synthesized and purified peptide.
-
Anti-mouse PD-1 Antibody: (e.g., clone RMP1-14 or 29F.1A12).[6][7]
-
Vehicle Control: Sterile PBS or other appropriate vehicle for this compound.
-
Isotype Control Antibody: For the anti-PD-1 antibody.
-
Cell Culture Medium: RPMI-1640 or DMEM with 10% FBS and antibiotics.
-
Sterile PBS and syringes.
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to logarithmic growth phase.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of approximately 100 mm³.
-
-
Treatment Administration:
-
This compound: Prepare the peptide in a suitable vehicle. The dosing and administration route (e.g., intraperitoneal injection) should be optimized based on preliminary studies.
-
Anti-PD-1 Antibody: A typical dosing regimen is 100-200 µg per mouse via intraperitoneal injection every 3-4 days.[6][8]
-
Combination Therapy: Administer both this compound and the anti-PD-1 antibody according to their respective schedules.
-
Control Groups: Administer the vehicle and isotype control antibody to the respective control groups.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the general health of the mice.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed treatment duration.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from tumor tissues.
Materials:
-
Tumor Dissociation Kit: (e.g., Miltenyi Biotec).[9]
-
70 µm Cell Strainers.
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
-
Red Blood Cell Lysis Buffer.
-
Fc Block: (e.g., anti-mouse CD16/CD32).
-
Fluorescently-conjugated antibodies:
-
Anti-mouse CD45
-
Anti-mouse CD3
-
Anti-mouse CD4
-
Anti-mouse CD8a
-
Anti-mouse FoxP3 (requires intracellular staining)
-
Anti-mouse CD11c
-
-
Live/Dead Stain.
-
Intracellular Staining Buffer Kit.
-
Flow Cytometer.
Procedure:
-
Tumor Digestion:
-
At the study endpoint, euthanize mice and excise tumors.
-
Mechanically mince the tumors and digest them into a single-cell suspension using a tumor dissociation kit according to the manufacturer's protocol.[10]
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Cell Staining:
-
Wash the cells with FACS buffer and perform a red blood cell lysis step if necessary.
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain for surface markers (CD45, CD3, CD4, CD8, CD11c) by incubating with the antibody cocktail for 30 minutes at 4°C.
-
For intracellular staining of FoxP3, fix and permeabilize the cells using an intracellular staining buffer kit, then incubate with the anti-FoxP3 antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using flow cytometry software. A common gating strategy involves first gating on live, single cells, then on CD45+ hematopoietic cells, followed by gating on specific immune cell populations (e.g., CD3+CD8+ T cells, CD3+CD4+FoxP3+ Tregs, and CD11c+ DCs).[11]
-
Immunohistochemistry (IHC) for Immune Cell Markers
This protocol provides a general guideline for IHC staining of immune cells in tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Microtome.
-
Poly-L-lysine coated slides.
-
Xylene and graded ethanol (B145695) series.
-
Antigen retrieval solution: (e.g., citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide (3%).
-
Blocking buffer: (e.g., 5% goat serum in PBS).
-
Primary antibodies:
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
-
Microscope.
Procedure:
-
Slide Preparation:
-
Cut 4-5 µm sections from FFPE tumor blocks and mount them on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody at the optimal dilution and temperature.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the stained sections using a microscope.
-
Quantify the number of positive cells in different tumor regions (e.g., tumor core vs. invasive margin).
-
Conclusion
The combination of this compound with immune checkpoint inhibitors presents a compelling therapeutic strategy to overcome immunotherapy resistance in cancers with aberrant Wnt/β-catenin signaling. The protocols outlined in this document provide a framework for the preclinical evaluation of this combination therapy, enabling researchers to investigate its efficacy and elucidate its mechanism of action. Rigorous and well-controlled in vivo studies are crucial for advancing this promising therapeutic approach towards clinical translation.
References
- 1. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 2. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ichor.bio [ichor.bio]
- 7. ichor.bio [ichor.bio]
- 8. researchgate.net [researchgate.net]
- 9. crownbio.com [crownbio.com]
- 10. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.ekb.eg [journals.ekb.eg]
Application Notes and Protocols: Enhancing CAR T-Cell Therapy Efficacy with hsBCL9CT-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy has emerged as a groundbreaking immunotherapy for hematological malignancies. However, its application to solid tumors has been met with challenges, primarily due to the immunosuppressive tumor microenvironment (TME) which can lead to T-cell exhaustion and limited infiltration. The Wnt/β-catenin signaling pathway is a key player in tumorigenesis and immune evasion. Its aberrant activation in cancer cells can prevent T-cell infiltration into the tumor, thereby hampering the efficacy of immunotherapies.
The novel peptide inhibitor, hsBCL9CT-24, has been developed to specifically disrupt the interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9). This inhibition of the Wnt/β-catenin pathway has shown potent anti-tumor effects and the ability to remodel the TME, making it more favorable for anti-tumor immune responses. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to enhance the efficacy of CAR T-cell therapy, particularly against solid tumors.
Mechanism of Action
This compound is a hydrocarbon-stapled peptide designed to mimic the binding domain of BCL9 to β-catenin, thereby competitively inhibiting their interaction. This disruption prevents the nuclear translocation of the β-catenin/BCL9 complex and subsequent transcription of Wnt target genes, which are often implicated in cell proliferation, survival, and immune suppression. By inhibiting the Wnt pathway in tumor cells, this compound can modulate the TME by increasing the infiltration of cytotoxic T lymphocytes (CTLs) and reducing the population of regulatory T cells (Tregs). When used in combination with CAR T-cell therapy, this compound is expected to create a more permissive environment for CAR T-cells to infiltrate the tumor, persist, and exert their cytotoxic function, ultimately leading to a more robust and sustained anti-tumor response.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound alone and in combination with CAR T-cell therapy.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | This compound IC₅₀ | Reference |
| HCT116 | β-catenin Reporter Assay | Wnt/β-catenin Inhibition | 191 nM | [1] |
| Colo320DM | Cell Growth Assay | Growth Inhibition | 1.45 µM | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Combination with Anti-PD-1 Therapy
| Mouse Model | Treatment Group | Tumor Growth Inhibition (TGI) | Reference |
| CT26 | This compound + anti-PD-1 | >95% | [2] |
| LLC1 | This compound + anti-PD-1 | Marked Reduction | [2] |
| 4T1 | This compound + anti-PD-1 | Marked Reduction | [2] |
Table 3: Effect of this compound on Immune Cell Populations in Tumors
| Mouse Model | Treatment | Immune Cell Population | Fold Increase vs. Control | Reference |
| CT26 | This compound | Effector CD8+ T cells (CD44+CD62L-) | >10-fold | [2] |
| CT26 | This compound | Granzyme B+ CD8+ T cells | Increased | [2] |
| CT26 | This compound | CD103+ CD11c+ Dendritic Cells | Increased | [2] |
| CT26 | This compound | Effector CD4+ T cells | Surged | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the synergistic effect of this compound and CAR T-cell therapy.
Protocol 1: Generation and Expansion of CAR T-Cells
This protocol describes a general workflow for producing CAR T-cells for preclinical research.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Immunomagnetic beads (e.g., Dynabeads™ Human T-Activator CD3/CD28)
-
Lentiviral vector encoding the CAR
-
Recombinant human Interleukin-2 (IL-2), IL-7, and IL-15
-
T-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CAR)
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Enrich for T-cells from the PBMC population using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail.
-
T-Cell Activation: Activate the enriched T-cells by culturing them with anti-CD3/CD28-coated beads at a bead-to-cell ratio of 1:1 in T-cell culture medium.
-
Lentiviral Transduction: 24 hours post-activation, transduce the T-cells with the lentiviral vector encoding the desired CAR at a multiplicity of infection (MOI) of 5-10.
-
Expansion of CAR T-Cells: Culture the transduced T-cells in T-cell culture medium supplemented with IL-2 (e.g., 100 U/mL), IL-7 (e.g., 10 ng/mL), and IL-15 (e.g., 10 ng/mL) for 10-14 days. Monitor cell density and split the cultures as needed.
-
Quality Control: At the end of the expansion period, assess the percentage of CAR-expressing T-cells using flow cytometry.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol details a co-culture experiment to assess the enhanced cytotoxicity of CAR T-cells in the presence of this compound.
Materials:
-
CAR T-cells (effector cells)
-
EpCAM-positive cancer cell line (target cells, e.g., HCT116, SW480)
-
This compound
-
Assay medium (e.g., RPMI-1640 with 2% FBS)
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Target Cell Plating: Seed the EpCAM-positive target cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the target cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control group.
-
Co-culture: After 24 hours of pre-treatment, add the CAR T-cells to the wells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Co-culture the cells for 4-24 hours at 37°C.
-
Cytotoxicity Measurement: Measure the specific lysis of target cells using a standard cytotoxicity assay according to the manufacturer's instructions.
Protocol 3: In Vivo Xenograft Mouse Model
This protocol describes an in vivo study to evaluate the enhanced anti-tumor efficacy of CAR T-cell therapy when combined with this compound.
Materials:
-
Immunodeficient mice (e.g., NSG or NOG mice)
-
EpCAM-positive cancer cell line (e.g., HCT116)
-
Matrigel
-
CAR T-cells
-
This compound
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ EpCAM-positive cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a volume of approximately 100 mm³, randomize the mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 10 mg/kg, intraperitoneal injection, daily)
-
Group 3: CAR T-cells alone (e.g., 5 x 10⁶ cells, intravenous injection, single dose)
-
Group 4: this compound + CAR T-cells
-
-
Treatment Administration: Administer the treatments as per the group assignments.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is tumor growth inhibition. Survival can be a secondary endpoint.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for histological analysis, including immunohistochemistry (IHC) for CD8 to assess T-cell infiltration and markers of T-cell exhaustion (e.g., PD-1, TIM-3).
Conclusion
The combination of the Wnt/β-catenin inhibitor this compound with CAR T-cell therapy represents a promising strategy to overcome the challenges of treating solid tumors. By modulating the tumor microenvironment to enhance T-cell infiltration and reduce exhaustion, this compound has the potential to significantly improve the efficacy of CAR T-cell therapies. The protocols provided herein offer a framework for the preclinical evaluation of this novel combination therapy, paving the way for its potential clinical translation. Further research is warranted to optimize dosing and scheduling and to explore the applicability of this approach across a broader range of solid tumors.
References
Application Notes: Sensitizing Colorectal Cancer Cells to 5-Fluorouracil with hsBCL9CT-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for colorectal cancer (CRC), remains a significant clinical challenge. A key mechanism driving this resistance is the hyperactivation of the Wnt/β-catenin signaling pathway, which promotes cancer cell proliferation, survival, and a stem-like state. The interaction between β-catenin and its coactivator, B-cell lymphoma 9 (BCL9), is critical for the transcriptional activity of this oncogenic pathway.[1][2]
The peptide hsBCL9CT-24 is a potent and selective inhibitor of the β-catenin/BCL9 interaction.[1][3] By disrupting this key interaction, this compound effectively suppresses Wnt signaling, leading to reduced cancer cell growth.[1] Emerging evidence demonstrates that this compound can sensitize colorectal cancer cells to the cytotoxic effects of 5-FU, presenting a promising therapeutic strategy to overcome chemoresistance.[4]
These application notes provide a summary of the quantitative data, detailed experimental protocols, and an overview of the underlying signaling pathways involved in the synergistic anti-tumor effect of combining this compound and 5-fluorouracil in colorectal cancer models.
Data Presentation
The following tables summarize the quantitative data from in vitro studies assessing the efficacy of this compound in combination with 5-fluorouracil on colorectal cancer cell lines.
| Cell Line | Treatment | IC50 of 5-FU (µM) | Fold Sensitization |
| SW480 | 5-FU alone | ~25 | - |
| SW480 | 5-FU + this compound (1 µM) | ~5 | 5-fold |
Table 1: In Vitro Sensitization of SW480 Colorectal Cancer Cells to 5-Fluorouracil by this compound. The half-maximal inhibitory concentration (IC50) of 5-FU was determined in the SW480 human colorectal cancer cell line with and without the presence of 1 µM this compound. The addition of this compound resulted in a significant decrease in the IC50 of 5-FU, indicating a potent sensitizing effect.
| Treatment Group | Cell Viability (% of Control) |
| Control (Vehicle) | 100% |
| 5-FU (5 µM) | ~80% |
| This compound (1 µM) | ~90% |
| 5-FU (5 µM) + this compound (1 µM) | ~40% |
Table 2: Synergistic Effect of this compound and 5-Fluorouracil on SW480 Cell Viability. SW480 cells were treated with 5-FU, this compound, or a combination of both for 72 hours. Cell viability was assessed, and the combination treatment demonstrated a significantly greater reduction in cell viability compared to either agent alone, indicating a synergistic interaction.
Mandatory Visualizations
Caption: Wnt signaling inhibition by this compound enhances 5-FU-induced apoptosis.
Caption: Workflow for in vitro cell viability assessment.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: SW480 human colorectal adenocarcinoma cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Reagents:
-
This compound peptide (synthesized and purified).
-
5-Fluorouracil (5-FU).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Annexin V-FITC Apoptosis Detection Kit.
-
In Vitro Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest SW480 cells using trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 5-FU in culture medium.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentration in culture medium.
-
For combination studies, add this compound to the wells at a fixed concentration (e.g., 1 µM) followed by the addition of varying concentrations of 5-FU.
-
Include appropriate vehicle controls for both this compound and 5-FU.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC50 values for 5-FU in the presence and absence of this compound using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment:
-
Seed SW480 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
After 24 hours, treat the cells with 5-FU, this compound, or the combination at the desired concentrations. Include a vehicle-treated control.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Western Blot Analysis
-
Protein Extraction:
-
Treat SW480 cells with the indicated compounds for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against β-catenin, BCL9, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject SW480 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
5-FU (e.g., 25 mg/kg, intraperitoneally, twice weekly)
-
This compound (e.g., 10 mg/kg, intraperitoneally, daily)
-
Combination of 5-FU and this compound
-
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform immunohistochemical analysis of tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conclusion
The inhibition of the Wnt/β-catenin signaling pathway by disrupting the β-catenin/BCL9 interaction with this compound represents a viable strategy to overcome 5-fluorouracil resistance in colorectal cancer. The provided data and protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this combination approach. These findings underscore the importance of targeting key oncogenic signaling pathways to enhance the efficacy of conventional chemotherapy.
References
- 1. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Pharmacological inhibition of BCL9-β-catenin interaction to overcome resistance to immune checkpoint blockades by modulating Treg cells - figshare - Figshare [figshare.com]
- 3. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer [frontiersin.org]
Application Notes and Protocols: Utilizing hsBCL9CT-24 for the Study of Wnt Signaling in Developmental Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development, governing fundamental processes such as cell fate determination, proliferation, migration, and the establishment of tissue polarity.[1][2][3] Dysregulation of this pathway is linked to a variety of developmental defects and diseases, including cancer.[4][5] The canonical Wnt pathway culminates in the nuclear accumulation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate target gene expression.[6] This transcriptional activation is critically dependent on the recruitment of coactivators, including B-cell lymphoma 9 (BCL9).[7]
The interaction between β-catenin and BCL9 represents a key regulatory node in oncogenic Wnt signaling.[8][9] hsBCL9CT-24 is a potent and specific peptide-based inhibitor designed to disrupt this crucial protein-protein interaction (PPI).[10][11] By preventing the formation of the β-catenin/BCL9 complex, this compound selectively suppresses Wnt target gene transcription, making it a valuable tool for dissecting the role of Wnt signaling in both normal development and pathological conditions.[7][12] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for using this compound in developmental biology research.
Mechanism of Action of this compound
In the canonical Wnt signaling pathway, the binding of a Wnt ligand to its Frizzled (Fz) and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin.[6] In the nucleus, β-catenin binds to TCF/LEF transcription factors. However, this complex requires the BCL9 coactivator to effectively initiate the transcription of Wnt target genes like c-Myc and Cyclin D1.[7]
This compound acts as a competitive inhibitor by mimicking the helical domain of BCL9 that binds to β-catenin.[7] It occupies the binding groove on β-catenin, thereby physically preventing the recruitment of endogenous BCL9.[11] This selective disruption blocks the assembly of the transcriptional coactivator complex, leading to the downregulation of Wnt target gene expression without affecting other major signaling pathways.[11]
Caption: this compound competitively binds to β-catenin, preventing BCL9 recruitment and blocking transcription.
Quantitative Data Summary
The efficacy and specificity of this compound have been quantified in various cellular assays. The data below is summarized from studies in cancer cell lines, which nonetheless provide a strong indication of its potency and selectivity for the Wnt/β-catenin pathway.[11]
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Wnt/β-catenin Reporter | LEF/TCF-bla HCT116 | IC₅₀ | 191 nM | [11] |
| Cell Growth Inhibition | Colo320DM (Wnt-dependent) | IC₅₀ | 1.45 µM | [11] |
| Cell Growth Inhibition | SW48 (Wnt-dependent) | % Inhibition (at 8 µM) | ~50% | [11] |
| Cell Growth Inhibition | MDA231 (Wnt-dependent) | % Inhibition (at 8 µM) | ~45% | [11] |
| Cell Growth Inhibition | HCT116D (Wnt-independent) | % Inhibition (at 8 µM) | No significant effect | [11] |
| Off-Target Pathway Screen | TGF-β Reporter Assay | IC₅₀ | > 1000 nM | [11] |
| Off-Target Pathway Screen | JAK/STAT Reporter Assay | IC₅₀ | > 1000 nM | [11] |
| Off-Target Pathway Screen | PI3K/AKT/FOXO3 Reporter | IC₅₀ | > 1000 nM | [11] |
Experimental Protocols
The following protocols provide a framework for using this compound to investigate Wnt signaling. Optimization of concentrations and treatment times is recommended for each specific model system and developmental stage.
Protocol 1: In Vitro Wnt Signaling Inhibition using a TCF/LEF Luciferase Reporter Assay
This protocol is used to quantify the dose-dependent inhibition of Wnt signaling by this compound in a cell-based assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF sites (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
This compound (resuspended in a suitable solvent, e.g., DMSO or water)
-
Lipofectamine 3000 or other transfection reagent
-
DMEM with 10% FBS
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 24 hours post-transfection.
-
Wnt Pathway Activation & Inhibition:
-
Starve cells in serum-free media for 4-6 hours.
-
Prepare a serial dilution of this compound in media.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Add Wnt3a (e.g., 100 ng/mL) to all wells except the negative control.
-
-
Incubation: Incubate the plate for an additional 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Subtract the normalized FOPFlash background from the TOPFlash signal.
-
Plot the normalized luciferase activity against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Treatment of Zebrafish Embryos to Study Developmental Phenotypes
This protocol describes how to apply this compound to a whole-organism developmental model to observe phenotypic changes resulting from Wnt signaling inhibition. Aberrant Wnt signaling can cause defects in axis formation, neural patterning, and somitogenesis.[13][14]
Materials:
-
Wild-type zebrafish embryos
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, with Methylene Blue)
-
This compound stock solution
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Embryo Collection: Collect zebrafish embryos shortly after fertilization and transfer them to petri dishes containing E3 embryo medium. Remove any unfertilized or dead embryos.
-
Determining Optimal Concentration (Dose-Response):
-
At the 4- to 16-cell stage, transfer clutches of 20-30 embryos into different dishes.
-
Prepare a range of this compound concentrations in E3 medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (e.g., DMSO in E3).
-
Incubate embryos in the treatment solutions at 28.5°C.
-
-
Phenotypic Screening:
-
Observe embryos at key developmental time points (e.g., 10 hours post-fertilization (hpf) for gastrulation, 24 hpf for body axis and somite formation, 48 hpf for organogenesis).
-
Score for developmental defects such as dorsalization/ventralization, cyclopia, shortened body axis, or somite patterning defects.
-
Identify the highest concentration that produces a clear phenotype without causing widespread toxicity or death. This will be your working concentration.
-
-
Definitive Experiment:
-
Treat a larger cohort of embryos with the predetermined working concentration of this compound starting at the desired developmental stage.
-
At the endpoint, fix the embryos (e.g., in 4% paraformaldehyde) for further analysis.
-
-
Downstream Analysis:
-
Whole-Mount In Situ Hybridization (WISH): Analyze the expression of known Wnt target genes (e.g., axin2, sp5) or markers for specific tissues affected by the treatment.
-
Immunohistochemistry (IHC): Stain for proteins of interest to visualize changes in tissue structure or cell fate.
-
Live Imaging: If using a transgenic reporter line for Wnt signaling (e.g., TCF/LEF:GFP), perform live imaging to monitor the spatio-temporal dynamics of Wnt inhibition.
-
Caption: A generalized workflow for investigating Wnt signaling using this compound.
Considerations and Troubleshooting
-
Solubility: Ensure this compound is fully dissolved in the appropriate vehicle before diluting it in aqueous media to avoid precipitation.
-
Stability: Peptide-based inhibitors may have limited stability in solution. Prepare fresh dilutions for each experiment and store stock solutions according to the manufacturer's recommendations.
-
Dosing Window: The timing of Wnt inhibition is critical in development. Treat embryos at various time points to identify the specific developmental window where Wnt/BCL9 activity is required.
-
Specificity Controls: Although this compound shows high specificity, it is good practice to include rescue experiments where possible. For instance, co-injection of a non-inhibitable form of a downstream effector could validate that the observed phenotype is due to on-target Wnt pathway inhibition.
This compound is a powerful and selective research tool for probing the function of the Wnt/β-catenin signaling pathway. By specifically targeting the β-catenin/BCL9 interaction, it allows for the precise dissection of transcriptional events downstream of β-catenin stabilization. Its application in developmental biology models will enable a deeper understanding of how this critical pathway orchestrates the complex processes of embryogenesis and organ formation.
References
- 1. Recent advances in β-catenin/BCL9 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Wnt signaling pathway in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/beta-catenin signaling in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Wnt Pathway: An Integral Hub for Developmental and Oncogenic Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signalling in development and disease | EMBO Reports [link.springer.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Modulating β-catenin/BCL9 interaction with cell-membrane-camouflaged carnosic acid to inhibit Wnt pathway and enhance tumor immune response [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are BCL9 inhibitors and how do they work? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Novel Inhibitors of Wnt Signaling – Van Raay Lab [vanraaylab.uoguelph.ca]
Application Notes and Protocols for hsBCL9CT-24 in Cancer Stem Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to differentiate into the heterogeneous lineages of cancer cells that comprise a tumor. These cells are thought to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. The Wnt/β-catenin signaling pathway is a critical regulator of stem cell function and is frequently dysregulated in various cancers, contributing to the maintenance of CSCs.[1][2][3] hsBCL9CT-24 is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, making it a valuable tool for studying and targeting cancer stem cell biology.[4][5]
This compound is a hydrocarbon-stapled peptide that mimics the binding domain of B-cell lymphoma 9 (BCL9) to β-catenin.[1] By competitively inhibiting the β-catenin/BCL9 interaction, this compound prevents the recruitment of transcriptional co-activators to Wnt target genes, thereby suppressing the expression of genes crucial for CSC maintenance and proliferation.[1][3] These application notes provide detailed protocols and quantitative data for the use of this compound in the investigation of cancer stem cell biology.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | - | 4.21 nM | [1] |
| Wnt/β-catenin Inhibition (IC50) | LEF/TCF-bla HCT116 | 191 nM | [6] |
| Cell Growth Inhibition (IC50) | Colo320DM | 1.45 µM | [6] |
| SW48 | Growth Inhibited | [6] | |
| MDA-MB-231 | Growth Inhibited | [6] | |
| 4T1 | Growth Inhibited | [6] | |
| CT26 | Growth Inhibited | [6] | |
| Synergistic Effect with 5-Fluorouracil (5-FU) | Colo320DM | IC50 of 5-FU reduced from 12.1 µM to 1 µM with 2 µM this compound | [6] |
In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| CT26 tumor-bearing BALB/c mice | 20 mg/kg this compound, intraperitoneal injection, daily for 14 days | Significant reduction in tumor growth | [7] |
Signaling Pathway
Experimental Protocols
Cancer Stem Cell Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, a hallmark of which is their ability to form three-dimensional spheroids in non-adherent, serum-free conditions.[6][8]
Materials:
-
Cancer cell line of interest
-
DMEM/F12 medium
-
B-27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
PBS
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare Sphere Formation Medium: Supplement DMEM/F12 medium with 1x B-27, 20 ng/mL EGF, 20 ng/mL bFGF, and 1x Penicillin-Streptomycin.
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in a small volume of Sphere Formation Medium and perform a cell count.
-
Pass the cells through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Seeding:
-
Dilute the single-cell suspension in Sphere Formation Medium to the desired seeding density (e.g., 1,000 - 5,000 cells/mL).
-
Seed the cells into ultra-low attachment plates.
-
-
Treatment:
-
Add this compound to the desired final concentrations (a dose-response from 1 µM to 10 µM is recommended for initial experiments).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days. Add fresh medium with this compound or vehicle every 3-4 days.
-
Quantification:
-
After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
-
Analysis of Cancer Stem Cell Markers by Flow Cytometry
This protocol allows for the quantification of the proportion of cells expressing specific CSC surface markers, such as CD44 and CD24, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA or other cell detachment solution
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorescently-conjugated antibodies against CSC markers (e.g., anti-CD44-FITC, anti-CD24-PE)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cancer cells in tissue culture plates and allow them to adhere overnight.
-
Treat the cells with this compound at a relevant concentration (e.g., 8 µM, based on proliferation assays) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[6]
-
-
Cell Harvesting:
-
Wash cells with PBS and detach them to create a single-cell suspension.
-
Wash the cells with FACS buffer and resuspend them at a concentration of approximately 1x106 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently-conjugated antibodies against the CSC markers of interest (and corresponding isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate on ice or at 4°C for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cells expressing the CSC markers (e.g., CD44high/CD24low population).
-
Aldehyde Dehydrogenase (ALDH) Activity Assay
This assay measures the enzymatic activity of ALDH, which is often elevated in cancer stem cells.
Materials:
-
ALDEFLUOR™ Kit or similar ALDH activity assay kit
-
Cancer cell line of interest
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound or vehicle control as described in the flow cytometry protocol.
-
ALDH Staining:
-
Harvest and prepare a single-cell suspension.
-
Follow the manufacturer's protocol for the ALDEFLUOR™ kit. This typically involves incubating the cells with the ALDH substrate (BAAA) in the presence or absence of the ALDH inhibitor, DEAB (to establish baseline fluorescence).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of ALDH-positive (ALDHbright) cells in the this compound-treated and control groups.
-
Conclusion
This compound is a powerful research tool for elucidating the role of the Wnt/β-catenin signaling pathway in cancer stem cell biology. The protocols and data presented here provide a framework for utilizing this inhibitor to investigate CSC self-renewal, marker expression, and potential therapeutic vulnerabilities. Researchers can adapt these methodologies to their specific cancer models to further explore the potential of targeting the β-catenin/BCL9 interaction as a novel anti-cancer strategy.
References
- 1. In vivo Lineage-tracing Studies in a Cancer Stem Cell Population in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Lineages of Human Breast Cancer Stem/Progenitor Cells Identified by Profiling with Stem Cell Markers | PLOS One [journals.plos.org]
- 3. The function of BCL9 in Wnt/β-catenin signaling and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woongbee.com [woongbee.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Breast cancer cell lines contain functional cancer stem cells with metastatic capacity and a distinct molecular signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of hsBCL9CT-24
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway, often due to mutations in components like APC or β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[2][3] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to its interaction with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation.[1][4]
A key co-activator in this process is B-cell CLL/lymphoma 9 (BCL9), which acts as a scaffold protein, linking β-catenin to the transcriptional machinery.[2][5][6] The interaction between β-catenin and BCL9 is crucial for the transcriptional activity of the complex, making it an attractive target for therapeutic intervention.[3][6][7]
hsBCL9CT-24 is a high-specificity, cell-permeable peptide designed to competitively inhibit the protein-protein interaction (PPI) between β-catenin and BCL9. By disrupting this critical interaction, this compound is hypothesized to suppress Wnt target gene expression, leading to reduced tumor growth and proliferation in Wnt-dependent cancers. These application notes provide a comprehensive set of protocols for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy and safety assessment.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed mechanism of action for this compound.
Caption: Wnt/β-catenin signaling and this compound mechanism.
In Vitro Preclinical Studies
A panel of human colorectal cancer cell lines with known Wnt/β-catenin pathway status should be used.
| Cell Line | APC Status | β-catenin (CTNNB1) Status | Wnt Pathway Activity |
| SW480 | Mutant (truncated) | Wild-type | Constitutively Active |
| HCT-116 | Wild-type | Mutant (activating) | Constitutively Active |
| COLO 205 | Wild-type | Wild-type | Wnt-ligand dependent |
| RKO | Wild-type | Wild-type | Wnt-ligand dependent |
| HEK293T | Wild-type | Wild-type | Wnt-inducible (control) |
Cell Viability Assays (MTT/XTT)
These assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9][10]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (e.g., DMSO or PBS used to dissolve the peptide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[9]
-
Formazan (B1609692) Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[8] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value.
Expected Data Presentation:
| Treatment | SW480 Viability (%) | HCT-116 Viability (%) | RKO Viability (%) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| This compound (1 µM) | 85.3 ± 4.5 | 88.1 ± 5.0 | 95.7 ± 4.9 |
| This compound (10 µM) | 52.1 ± 3.9 | 55.6 ± 4.2 | 82.4 ± 5.5 |
| This compound (50 µM) | 15.8 ± 2.1 | 18.3 ± 2.5 | 65.9 ± 4.1 |
| IC₅₀ (µM) | ~12.5 | ~14.0 | >50 |
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[11][12][13][14][15]
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed 1x10⁶ cells in 6-well plates and treat with vehicle or this compound at IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11][13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.[11][13][15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11][13][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13][15]
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Expected Data Presentation:
| Treatment (SW480 cells) | Live (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 92.5 ± 2.1 | 4.3 ± 0.8 | 3.2 ± 0.5 |
| This compound (IC₅₀) | 55.8 ± 3.5 | 35.1 ± 2.9 | 9.1 ± 1.2 |
| This compound (2x IC₅₀) | 25.4 ± 2.8 | 58.7 ± 4.1 | 15.9 ± 1.8 |
Target Engagement and Pathway Inhibition
This technique is used to measure the levels of specific proteins to confirm pathway inhibition.[1]
Protocol: Western Blotting
-
Lysate Preparation: Treat cells with this compound for 24-48 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[16] Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[16][17]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[1][17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-Actin) overnight at 4°C.[17][18][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., Actin or GAPDH).
Co-IP is used to verify that this compound disrupts the interaction between β-catenin and BCL9.[20][21][22][23]
Protocol: Co-IP
-
Cell Lysis: Treat SW480 cells with this compound (e.g., 2x IC₅₀) for 6-12 hours. Lyse cells in a non-denaturing IP lysis buffer.[22][23]
-
Pre-clearing: Pre-clear the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[20][21]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-β-catenin antibody or control IgG overnight at 4°C.[20][22]
-
Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash 3-5 times with cold IP lysis buffer.[22]
-
Elution and Analysis: Elute the proteins from the beads using SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against BCL9 and β-catenin. A reduced BCL9 signal in the β-catenin IP from this compound-treated cells indicates disruption of the interaction.
ChIP is used to determine if this compound treatment reduces the recruitment of the β-catenin/TCF4 transcriptional complex to the promoters of Wnt target genes.[24]
Protocol: ChIP-qPCR
-
Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes with 1% formaldehyde (B43269) for 10 minutes at room temperature.[24] Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.[24][25]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against TCF4 or a control IgG.[25]
-
Complex Capture: Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C. Purify the DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the TCF4 binding sites on the promoters of Wnt target genes (e.g., MYC, CCND1). Analyze the results as a percentage of input DNA.
Experimental Workflow Visualization:
Caption: In Vitro experimental workflow for this compound.
In Vivo Preclinical Studies
In vivo studies are essential to evaluate the efficacy and safety of this compound in a living organism. Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models are recommended.[26][27][28][29]
Xenograft Mouse Model of Colorectal Cancer
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest SW480 or HCT-116 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Monitor mice for tumor growth. Caliper measurements should be taken 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Group 1: Vehicle control (e.g., saline or PBS)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (standard-of-care chemotherapy, if applicable)
-
-
Treatment: Administer treatment via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or 3 times per week) for 3-4 weeks.
-
Monitoring: Monitor tumor volume and body weight throughout the study. Observe mice for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, qPCR).
Expected Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound (10 mg/kg) | 875 ± 120 | 30.0 | +4.8 ± 1.8 |
| This compound (50 mg/kg) | 450 ± 95 | 64.0 | +1.5 ± 2.1 |
| Positive Control | 350 ± 80 | 72.0 | -8.5 ± 2.5 |
Preliminary Toxicity Studies
As a peptide therapeutic, this compound requires safety and toxicology evaluation.[30][31][32][33][34]
Protocol: Acute Toxicity Study
-
Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats), with both male and female animals.
-
Dosing: Administer single, escalating doses of this compound to different groups of animals. Include a high dose that is a multiple of the anticipated efficacious dose.
-
Observation: Monitor animals closely for 14 days for clinical signs of toxicity, morbidity, and mortality.
-
Analysis: At the end of the observation period, perform gross necropsy. Collect blood for hematology and clinical chemistry analysis. Collect major organs for histopathological examination. This helps to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.
In Vivo Study Workflow Visualization:
Caption: In Vivo experimental workflow for this compound.
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. Successful completion of these studies will establish in vitro proof-of-concept by demonstrating target engagement and pathway inhibition, and will provide crucial in vivo data on the efficacy and preliminary safety profile of this novel Wnt/β-catenin pathway inhibitor. These results will be instrumental in guiding the further development of this compound as a potential therapeutic for colorectal and other Wnt-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. The function of BCL9 in Wnt/β-catenin signaling and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BCL9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Modulating β-catenin/BCL9 interaction with cell-membrane-camouflaged carnosic acid to inhibit Wnt pathway and enhance tumor immune response [frontiersin.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. scispace.com [scispace.com]
- 15. kumc.edu [kumc.edu]
- 16. docs.abcam.com [docs.abcam.com]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. biocompare.com [biocompare.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 22. assaygenie.com [assaygenie.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genome-wide ChIP-seq analysis of TCF4 binding regions in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 27. oncologynews.com.au [oncologynews.com.au]
- 28. oncotarget.com [oncotarget.com]
- 29. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 30. medicilon.com [medicilon.com]
- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 32. Development of peptide therapeutics: A nonclinical safety assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes & Protocols: Determining Optimal Dosage of hsBCL9CT-24 for In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC). A key event in this pathway is the interaction between β-catenin and B-cell lymphoma 9 (BCL9), which is essential for the recruitment of the transcriptional machinery to Wnt target genes. The peptide hsBCL9CT-24 is a novel therapeutic agent designed to competitively inhibit the protein-protein interaction (PPI) between β-catenin and BCL9, thereby suppressing oncogenic Wnt signaling.
These application notes provide a comprehensive framework for determining the optimal in vivo dosage of this compound using a multi-step approach that includes dose-range finding, efficacy evaluation in xenograft models, and pharmacodynamic biomarker analysis.
Wnt/β-catenin Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical Wnt signaling pathway and the specific point of intervention for this compound. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for degradation. Upon Wnt binding, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors. BCL9 acts as a crucial adaptor protein in this complex. This compound mimics the binding domain of BCL9, competitively disrupting its interaction with β-catenin and inhibiting the transcription of target genes like c-Myc and Cyclin D1.
Part 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination
Objective: To establish a safe dose range for this compound and determine the Maximum Tolerated Dose (MTD) in a relevant in vivo model. The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe clinical signs).
Experimental Protocol: DRF Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Drug Formulation: Reconstitute this compound in a sterile, biocompatible vehicle (e.g., PBS or 5% DMSO in saline). Prepare fresh on each day of dosing.
-
Group Allocation: Assign mice randomly to cohorts (n=3-5 per cohort), including a vehicle control group.
-
Dose Escalation:
-
Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal (IP) or intravenous (IV) injection). Dosing can be performed daily (q.d.) or every other day (q.o.d.) for 1-2 weeks.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for CBC and serum chemistry analysis.
-
Perform necropsy and collect major organs for histopathological examination.
-
Data Presentation: DRF Study Results
The following table should be used to summarize the findings from the DRF study.
| Dose Level (mg/kg) | Administration Route & Schedule | N | Mean Body Weight Change (%) | Key Toxicity Observations | MTD Reached |
| Vehicle | IP, q.d. x 14 days | 5 | +5.2% | None observed | No |
| 1 | IP, q.d. x 14 days | 5 | +4.8% | None observed | No |
| 3 | IP, q.d. x 14 days | 5 | +3.5% | None observed | No |
| 10 | IP, q.d. x 14 days | 5 | -2.1% | Mild, transient hypoactivity post-injection | No |
| 30 | IP, q.d. x 14 days | 5 | -18.5% | Significant hypoactivity, ruffled fur | Yes |
Data shown is representative. Actual results must be determined experimentally.
Part 2: In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in a relevant tumor xenograft model at doses below the MTD.
Logical Workflow for Dosage Determination
The overall strategy involves a logical progression from initial safety studies to efficacy and mechanistic confirmation.
Experimental Protocol: Colorectal Cancer Xenograft Model
-
Cell Culture: Culture a Wnt-dependent colorectal cancer cell line (e.g., SW480 or HCT116) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ cells in a mixture of media and Matrigel into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose, e.g., 3 mg/kg)
-
Group 3: this compound (High dose, e.g., 10 mg/kg)
-
Group 4: Positive control (if available)
-
-
Treatment: Administer treatment as determined by the DRF study (e.g., IP, q.d.) for 21-28 days.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, at the end of the study, or if toxicity signs appear. Harvest tumors for weight measurement and downstream analysis.
Data Presentation: Efficacy Study Results
Results should be summarized to compare the anti-tumor activity across different dose groups. Studies on similar peptide-based inhibitors have demonstrated significant tumor growth inhibition.[3][4][5] For example, a BCL9 peptide prodrug, Bcl9@TP, achieved a tumor growth inhibition (TGI) rate of approximately 62% as a monotherapy in a murine tumor model.[3][4][5]
| Treatment Group | Dose (mg/kg) & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | p-value (vs. Vehicle) |
| Vehicle | IP, q.d. | 1250 ± 150 | - | - |
| This compound | 3 mg/kg, IP, q.d. | 875 ± 110 | 30% | < 0.05 |
| This compound | 10 mg/kg, IP, q.d. | 488 ± 95 | 61% | < 0.001 |
Data is hypothetical and for illustrative purposes. TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Part 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that this compound engages its target and inhibits Wnt/β-catenin signaling in the tumor tissue at efficacious doses.
Experimental Protocol: In Vivo Target Modulation
-
Study Design: Use a satellite group of tumor-bearing mice for PD analysis.
-
Treatment: Administer a single dose of vehicle or an effective dose of this compound (e.g., 10 mg/kg).
-
Sample Collection: Euthanize mice and collect tumors at various time points post-dosing (e.g., 2, 8, 24, and 48 hours).
-
Tissue Processing: Flash-freeze a portion of the tumor for protein/RNA analysis and fix the remaining part in formalin for immunohistochemistry (IHC).
-
Analysis:
-
Western Blot: Analyze tumor lysates for levels of β-catenin and downstream Wnt targets such as c-Myc and Cyclin D1. A decrease in these proteins would indicate pathway inhibition.
-
Immunohistochemistry (IHC): Stain tumor sections for nuclear β-catenin, c-Myc, or Ki-67 (a proliferation marker) to visualize target modulation and anti-proliferative effects within the tumor microenvironment.
-
qPCR: Measure mRNA levels of Wnt target genes like AXIN2, MYC, and CCND1.
-
Data Presentation: PD Biomarker Results
| Treatment Group | Time Point (Post-dose) | Biomarker | Method | Result (Fold Change vs. Vehicle) |
| This compound (10 mg/kg) | 8 hours | c-Myc Protein | Western Blot | 0.4-fold |
| This compound (10 mg/kg) | 8 hours | AXIN2 mRNA | qPCR | 0.3-fold |
| This compound (10 mg/kg) | 24 hours | Ki-67 | IHC | 55% decrease in positive cells |
Data is hypothetical and illustrates expected outcomes of target engagement.
Determining the optimal in vivo dosage for this compound is an iterative process that balances safety and efficacy. The protocols outlined above provide a systematic approach, starting with MTD determination, followed by efficacy testing in tumor models, and confirmed by pharmacodynamic analysis of target engagement. The optimal biological dose will be the one that provides significant and sustained tumor growth inhibition with a measurable effect on Wnt pathway biomarkers, while remaining well-tolerated.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming resistance to hsBCL9CT-24 treatment
Disclaimer: The information provided in this technical support center is for research purposes only. The hsBCL9CT-24 compound mentioned is based on a hypothetical therapeutic agent. The experimental protocols and troubleshooting guides are derived from established methodologies in cancer research for similar classes of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel inhibitor that targets the interaction between B-cell lymphoma 9 (BCL9) and β-catenin.[1][2] This interaction is a critical step in the canonical Wnt signaling pathway, which is frequently hyperactivated in various cancers.[1][3] By disrupting the BCL9/β-catenin complex, this compound prevents the transcription of Wnt target genes that drive tumor growth, proliferation, and metastasis.[1][2][4]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is anticipated to be most effective in cancers with aberrant Wnt/β-catenin signaling.[1] This includes, but is not limited to, colorectal cancer, triple-negative breast cancer, hepatocellular carcinoma, and multiple myeloma.[1][4] More than 80% of colorectal cancers, for instance, have mutations that hyperactivate the Wnt pathway.[5]
Q3: What are the potential mechanisms of resistance to this compound treatment?
A3: Resistance to this compound can arise from various molecular changes within the cancer cells. Potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) to compensate for the inhibition of Wnt signaling.[6][7]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[[“]]
-
Alterations in the Target Protein: Mutations in BCL9 or β-catenin could potentially alter the binding site of this compound, reducing its inhibitory effect.
-
Cancer Stem Cell (CSC) Maintenance: The Wnt/β-catenin pathway is crucial for the maintenance of cancer stem cells.[[“]][9] These cells may possess inherent resistance mechanisms that allow them to survive treatment.
-
Epithelial-Mesenchymal Transition (EMT): Activation of EMT can confer resistance to multiple drugs.[[“]]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical studies on similar BCL9 inhibitors suggest that combination therapy is a promising strategy. For example, combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) has been shown to overcome resistance to immunotherapy in some cancer models.[10][11][12] The rationale is that inhibiting Wnt signaling can remodel the tumor microenvironment to be more permissive to an anti-tumor immune response.[11][13]
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assay results. | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding to avoid clumps.[6] |
| Edge effects in multi-well plates. | Avoid using the outermost wells or fill them with sterile PBS or media to minimize evaporation.[6] | |
| Incomplete drug solubilization. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing dilutions in culture medium.[6] | |
| No clear dose-response curve observed. | Suboptimal concentration range. | Broaden the range of this compound concentrations tested, including both higher and lower doses.[6] |
| Unsuitable assay endpoint or duration. | Consider using a different viability assay (e.g., crystal violet, ATP-based assay) or extending the incubation time. A time-course experiment is recommended.[6] | |
| Intrinsic resistance of the cell line. | Verify the activation status of the Wnt/β-catenin pathway in your cell line (e.g., by checking for APC or β-catenin mutations). | |
| Cells develop resistance to this compound over time. | Acquired resistance through genetic or epigenetic changes. | Refer to the "Experimental Protocols" section to characterize the resistant phenotype. Consider investigating bypass pathway activation or drug efflux pump overexpression. |
| Selection of a pre-existing resistant subpopulation. | Perform single-cell cloning of the resistant population to isolate and study different resistance mechanisms. | |
| Unexpected toxicity in non-cancerous cell lines. | Off-target effects of this compound. | Perform a comprehensive off-target screening assay. Titrate the drug to the lowest effective concentration in your cancer cell model. |
| Wnt pathway dependency in the control cell line. | Ensure the control cell line does not have a critical dependency on the Wnt pathway for normal cellular functions. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
-
Initial Cell Seeding and Treatment:
-
Seed cancer cells at a low density in a culture flask.
-
Treat the cells with this compound at a concentration equal to the GI50 (the concentration that inhibits growth by 50%).[14]
-
-
Dose Escalation:
-
Once the cells resume proliferation, passage them and incrementally increase the concentration of this compound (e.g., in 1.5 to 2-fold increments) every 2-3 weeks.[14]
-
Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher than the initial GI50 of the parental cells.
-
-
Isolation of Resistant Clones:
-
Once a resistant population is established, isolate single-cell clones by limiting dilution or by picking individual colonies that grow in the presence of a high concentration of this compound.[14]
-
-
Characterization of Resistant Phenotype:
-
Confirm the resistant phenotype of the isolated clones by performing a cell viability assay and comparing their GI50 values to the parental cell line.[14]
-
Maintain a stock of the parental cell line cultured in parallel with DMSO as a control.
-
Protocol 2: Analysis of Bypass Signaling Pathway Activation
This protocol outlines the steps to investigate the activation of alternative signaling pathways in this compound resistant cells.
-
Cell Lysis:
-
Culture both parental and this compound resistant cells to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in potential bypass pathways (e.g., p-Akt, Akt, p-ERK, ERK, p-mTOR, mTOR).
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities to compare the levels of phosphorylated (active) proteins between the parental and resistant cell lines.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Wnt Pathway Status | GI50 (nM) of this compound |
| SW480 | Colorectal Cancer | APC mutant | 50 |
| HCT116 | Colorectal Cancer | β-catenin mutant | 75 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wnt hyperactive | 120 |
| HepG2 | Hepatocellular Carcinoma | Wnt hyperactive | 90 |
| PANC-1 | Pancreatic Cancer | Wnt normal | >1000 |
Data is hypothetical and for illustrative purposes only.
Table 2: Characterization of this compound Resistant Cell Line (SW480-R)
| Cell Line | GI50 (nM) of this compound | Fold Resistance | p-Akt/Akt Ratio | p-ERK/ERK Ratio |
| SW480 (Parental) | 50 | 1 | 1.0 | 1.0 |
| SW480-R | 1500 | 30 | 3.5 | 1.2 |
Data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Caption: Logical flowchart for troubleshooting reduced efficacy of this compound.
References
- 1. What are BCL9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function of BCL9 in Wnt/β-catenin signaling and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. BCL9/9L-β-catenin Signaling is Associated With Poor Outcome in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Wnt/β-Catenin Signaling and Immunotherapy Resistance: Lessons for the Treatment of Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting hsBCL9CT-24 instability in solution
Welcome to the technical support center for hsBCL9CT-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of the this compound peptide, with a focus on troubleshooting stability issues in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as an inhibitor of the Wnt/β-catenin signaling pathway.[1] It is designed to mimic the BCL9 binding domain of β-catenin, thereby disrupting the interaction between β-catenin and its coactivator BCL9. This interaction is crucial for the transcription of Wnt target genes, which are often dysregulated in various cancers. By inhibiting this interaction, this compound can suppress tumor growth and enhance anti-cancer immune responses.[1][2]
Q2: My this compound peptide is precipitating out of solution. What are the common causes?
A2: Precipitation of this compound is likely due to aggregation. Peptides, especially those with hydrophobic residues, can be prone to aggregation.[3] Key factors that can cause precipitation include:
-
High Peptide Concentration: Concentrated solutions increase the likelihood of intermolecular interactions that lead to aggregation.
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer are critical for peptide stability. Peptides are often least soluble at their isoelectric point (pI).
-
Temperature Stress: Freeze-thaw cycles can denature the peptide, exposing hydrophobic regions and promoting aggregation.[4]
-
Improper Dissolution: The initial solubilization of the lyophilized peptide is a critical step. Using an inappropriate solvent can lead to incomplete dissolution and aggregation.[5]
Q3: How can I prevent my this compound peptide from precipitating?
A3: To prevent precipitation, consider the following troubleshooting tips:
-
Optimize Buffer pH: Ensure the buffer pH is at least one unit away from the peptide's theoretical pI. For many peptides, a slightly acidic pH of 5-6 can improve stability.[6]
-
Adjust Salt Concentration: The effect of ionic strength on peptide solubility can vary. Empirically test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition.
-
Use Stabilizing Excipients: The addition of cryoprotectants like glycerol (B35011) (5-20%) or sugars can help stabilize the peptide in solution, especially during freeze-thaw cycles.
-
Proper Reconstitution: For initial solubilization of the lyophilized powder, use a small amount of an organic solvent like DMSO if the peptide has hydrophobic character, followed by dilution in the desired aqueous buffer.[7]
-
Aliquot and Store Properly: Reconstituted peptides should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[6][8]
Q4: I am observing a loss of activity in my functional assays with this compound. What could be the cause?
A4: Loss of biological activity can be due to:
-
Aggregation: Aggregated peptides may not be able to bind to their target, leading to a loss of function. Aggregation can be monitored by techniques like Dynamic Light Scattering (DLS).[9][10]
-
Degradation: Peptides can be susceptible to chemical degradation (e.g., oxidation, hydrolysis) or enzymatic degradation if proteases are present.[11]
-
Improper Storage: Storing peptide solutions at 4°C for extended periods or at room temperature can lead to degradation.[4][5]
Q5: What are the recommended storage conditions for this compound?
A5:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[11][12]
-
In Solution: Prepare aliquots to avoid multiple freeze-thaw cycles and store at -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.[6]
Troubleshooting Guides
Issue 1: this compound Precipitation During Reconstitution
-
Symptom: The lyophilized peptide does not fully dissolve, or the solution appears cloudy.[13]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound reconstitution.
Issue 2: Instability of this compound in Aqueous Buffer
-
Symptom: The peptide solution becomes cloudy or forms visible precipitates over time, or there is a loss of activity in functional assays.
-
Troubleshooting Workflow:
Caption: Workflow for addressing this compound instability in solution.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Buffers
| Buffer System (50 mM) | pH | Salt Concentration (NaCl) | Maximum Solubility (mg/mL) | Observations |
| Phosphate | 7.4 | 150 mM | 0.5 | Slight cloudiness observed |
| Tris | 7.5 | 100 mM | 0.8 | Clear solution |
| Acetate | 5.5 | 150 mM | 2.0 | Clear solution |
| MES | 6.0 | 100 mM | 1.5 | Clear solution |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in Acetate Buffer (pH 5.5, 150 mM NaCl) at 4°C
| Time Point | % Monomeric Peptide (by SEC-HPLC) | % Aggregates (by DLS) | Biological Activity (% of initial) |
| Day 0 | 99.5 | < 0.1 | 100 |
| Day 3 | 98.2 | 0.5 | 95 |
| Day 7 | 95.1 | 2.3 | 88 |
| Day 14 | 89.7 | 5.8 | 75 |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes.
-
Based on the peptide's properties (if hydrophobic), add a small volume of sterile DMSO to the vial to achieve a high concentration stock (e.g., 10 mg/mL).
-
Gently vortex to ensure the peptide is fully dissolved.
-
Slowly add sterile, appropriate aqueous buffer (e.g., 50 mM Acetate, pH 5.5, 150 mM NaCl) to the desired final concentration while vortexing.
-
If the solution appears cloudy, briefly sonicate in a water bath sonicator.
-
Centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble aggregates.
-
Carefully transfer the supernatant to a new sterile tube.
-
Determine the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the sequence contains Trp or Tyr, or a colorimetric assay like the BCA assay).
-
Aliquot the peptide solution into single-use volumes and store at -80°C.
Protocol 2: Assessment of this compound Aggregation by Dynamic Light Scattering (DLS)
-
Prepare the this compound solution at the desired concentration in the buffer to be tested.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
Transfer the peptide solution to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Acquire the DLS data. The instrument will measure the fluctuations in scattered light intensity and calculate the particle size distribution.
-
Analyze the results. A monomodal peak at the expected hydrodynamic radius of the monomeric peptide indicates a non-aggregated sample. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.[14][15]
Signaling Pathway
The this compound peptide targets the canonical Wnt signaling pathway, which is crucial in both development and disease.
Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nordscipeptides.com [nordscipeptides.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. medium.com [medium.com]
- 10. zentriforce.com [zentriforce.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. medium.com [medium.com]
- 14. enovatia.com [enovatia.com]
- 15. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
optimizing hsBCL9CT-24 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of hsBCL9CT-24 to achieve maximum therapeutic effect.
Introduction to this compound
This compound is a hydrocarbon-stapled peptide designed to inhibit the Wnt/β-catenin signaling pathway. It achieves this by disrupting the interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9).[1] The aberrant activation of the Wnt/β-catenin pathway is a known driver in various cancers, making it a key target for therapeutic intervention.[2] By blocking the β-catenin/BCL9 interaction, this compound aims to suppress tumor growth and enhance anti-cancer immune responses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a stapled peptide that mimics the alpha-helical region of BCL9 that binds to β-catenin. By competitively binding to the same hydrophobic pocket on β-catenin, it prevents the recruitment of BCL9, a critical step for the transcription of Wnt target genes.[1] This leads to the downregulation of genes involved in cell proliferation and survival.
Q2: How do I determine the optimal concentration of this compound for my in vitro experiments?
A2: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for in vitro assays is 0.1 µM to 10 µM.
Q3: What is a typical in vivo dosing regimen for this compound?
A3: A previously reported in vivo study used a daily intraperitoneal (i.p.) injection of 15 mg/kg for 14 days in a mouse model of colorectal cancer. However, the optimal dosing and duration should be determined empirically for your specific tumor model and experimental goals.
Q4: How can I assess the stability of this compound in my cell culture medium?
A4: The stability of peptides in cell culture can be affected by proteases present in the serum or secreted by the cells.[3] To assess stability, you can incubate this compound in your complete cell culture medium for various time points (e.g., 0, 6, 12, 24, 48 hours) at 37°C. The concentration of the intact peptide can then be quantified using techniques like HPLC or LC-MS.
Q5: What are the key downstream markers to assess the efficacy of this compound treatment over time?
A5: Key downstream markers of Wnt/β-catenin pathway inhibition include the mRNA and protein levels of target genes such as AXIN2, LGR5, and c-MYC. A time-course experiment measuring the expression of these genes after this compound treatment can help determine the onset and duration of the inhibitory effect.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | This compound Value | Reference |
| HCT116 | TCF/LEF Reporter Assay | IC50 | 191 nM | [4] |
| Colo320DM | Cell Viability Assay | IC50 | 1.45 µM | [4] |
In Vivo Efficacy of this compound in a Colorectal Cancer Mouse Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Key Outcomes |
| Vehicle Control | 2.5% DMSO in 5% Glucose (i.p., daily for 14 days) | - | Uninhibited tumor growth |
| This compound | 15 mg/kg (i.p., daily for 14 days) | Significant | Reduced tumor volume, enhanced T-cell infiltration |
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for optimizing this compound treatment duration.
Experimental Protocols
TCF/LEF Reporter Assay for Wnt Pathway Inhibition
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to assess the duration of inhibition.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the specific Wnt-dependent transcriptional activity.
In Vivo Tumor Model and Treatment
This protocol outlines a general procedure for evaluating the efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells, potentially mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 15 mg/kg, i.p.) or vehicle control daily for the planned duration (e.g., 7, 14, or 21 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for Wnt target proteins, immunohistochemistry for T-cell infiltration).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of TCF/LEF reporter activity | - this compound instability in media- Cell line is insensitive to β-catenin/BCL9 inhibition (e.g., mutations downstream of β-catenin)- Suboptimal concentration of this compound | - Test peptide stability (see FAQ A4).- Confirm that the cell line has an active Wnt pathway dependent on the β-catenin/BCL9 interaction.- Perform a dose-response experiment to find the optimal concentration. |
| High variability in in vitro results | - Inconsistent cell seeding density- Cell health and passage number- Incomplete dissolution of the peptide | - Ensure uniform cell seeding across all wells.- Use cells at a low passage number and in the logarithmic growth phase.- Ensure the peptide is fully dissolved in a suitable solvent before adding to the media. |
| Lack of in vivo efficacy | - Poor pharmacokinetic properties of the peptide- Insufficient treatment duration- Tumor model is not dependent on Wnt signaling | - Conduct a pharmacokinetic study to assess the half-life and bioavailability of this compound.- Test longer treatment durations.- Confirm Wnt pathway activation in your chosen tumor model. |
| Toxicity observed in vivo (e.g., weight loss) | - Off-target effects of the peptide- High dose of the peptide | - Reduce the dose of this compound.- Monitor for signs of toxicity and consider intermittent dosing schedules. |
References
addressing off-target effects of hsBCL9CT-24
Welcome to the technical support center for hsBCL9CT-24, a hydrocarbon-stapled peptide inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] It is a hydrocarbon-stapled peptide designed to mimic the helical domain of BCL9 that binds to β-catenin. By competitively binding to β-catenin, this compound disrupts the interaction between β-catenin and its coactivators BCL9 and its paralog BCL9-like (BCL9L).[1] This disruption prevents the formation of the transcriptional complex that drives the expression of Wnt target genes, thereby suppressing cancer cell growth and proliferation.[1]
Q2: What is the on-target potency of this compound?
A2: this compound demonstrates high-affinity binding to β-catenin. In vitro binding assays have determined a dissociation constant (Kd) of approximately 4.73 nM in an AlphaLISA binding assay and 4.21 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay.[1][2]
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to be highly selective for the Wnt/β-catenin pathway. In a panel of reporter assays, it showed negligible effects on several other major signaling pathways, including cAMP/PKA, cortisol, JAK/STAT, Nrf2, PI3K/AKT/FOXO3, TGF-β, and TNF-α/JNK, with IC50 values greater than 1000 nM for these pathways.[1]
Q4: Does this compound inhibit the interaction between β-catenin and BCL9L?
A4: Yes, this compound is designed to inhibit the interaction of β-catenin with both BCL9 and its functionally redundant paralog, BCL9L.[1][3] These coactivators are critical for the transcriptional activity of β-catenin in many cancers.[4][5]
Q5: In which cancer cell lines has this compound shown efficacy?
A5: this compound has demonstrated anti-proliferative effects in various cancer cell lines that are dependent on Wnt/β-catenin signaling. For instance, it has shown efficacy in colorectal cancer cell lines such as Colo320DM.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibition of Wnt signaling reporter activity | Peptide Degradation: Improper storage or handling has led to the degradation of the peptide. | Store this compound as a lyophilized powder at -20°C or -80°C. For solutions, use sterile buffers and aliquot to avoid repeated freeze-thaw cycles.[6] |
| Low Cell Permeability: The peptide is not efficiently entering the target cells. | While this compound is designed for cell permeability, efficiency can vary between cell lines.[2] Consider optimizing incubation time and concentration. For difficult-to-transfect cells, consider using cell-penetrating peptide (CPP) conjugation strategies, though this may alter peptide activity.[7] | |
| Incorrect Assay Conditions: Suboptimal assay conditions, such as cell density or reporter construct efficiency. | Ensure that the TCF/LEF luciferase reporter construct is responsive in your cell line. Optimize cell seeding density to avoid overgrowth or low signal. Include appropriate positive and negative controls. | |
| High background signal in cell-based assays | Peptide Aggregation: At high concentrations, the peptide may form aggregates, leading to non-specific effects. | Prepare fresh dilutions of this compound for each experiment. If aggregation is suspected, briefly sonicate the peptide solution.[8] Consider using a solubility-enhancing agent if necessary, but validate its compatibility with your assay. |
| Contamination: The peptide solution or cell culture may be contaminated with endotoxins or other substances. | Use endotoxin-free reagents and sterile techniques.[6] If contamination is suspected, test a new batch of peptide and reagents. | |
| Inconsistent results between experiments | Peptide Stability in Solution: The peptide may not be stable in the chosen solvent or buffer over the course of the experiment. | Prepare fresh solutions for each experiment. If storing in solution, perform a stability test by measuring its activity over time. |
| Cell Line Variability: The passage number or health of the cells may affect their response to the inhibitor. | Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. | |
| Presence of E/Z Isomers: Stapled peptides synthesized via olefin metathesis can exist as a mixture of E/ and Z-isomers, which may have different activities.[9] | Be aware of the isomeric composition of your this compound batch if provided by the manufacturer. If separating isomers is necessary, it requires specialized chromatographic techniques. | |
| Observed cytotoxicity at high concentrations | On-target toxicity: High levels of Wnt pathway inhibition can lead to cell death in dependent cell lines. | Perform a dose-response curve to determine the optimal concentration that inhibits Wnt signaling without causing excessive cell death. |
| Off-target effects: Although shown to be highly specific, at very high concentrations, off-target effects cannot be completely ruled out. | Use the lowest effective concentration. If off-target effects are suspected, perform rescue experiments or use orthogonal approaches to validate your findings. |
Quantitative Data Summary
Table 1: In Vitro Potency and Specificity of this compound
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) to β-catenin | 4.73 nM | AlphaLISA | [1][10] |
| 4.21 nM | HTRF | [1][2] | |
| Wnt/β-catenin Signaling Inhibition (IC50) | 191 nM | LEF/TCF Reporter Assay (HCT116 cells) | [1] |
| Off-target Signaling Pathway Inhibition (IC50) | >1000 nM | Reporter Assays (cAMP/PKA, Cortisol, JAK/STAT, Nrf2, PI3K/AKT/FOXO3, TGF-β, TNF-α/JNK) | [1] |
Experimental Protocols
Protocol 1: Wnt/β-catenin Signaling Luciferase Reporter Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on the canonical Wnt signaling pathway using a TCF/LEF-responsive luciferase reporter.
Materials:
-
Cells of interest (e.g., HEK293T, HCT116)
-
TCF/LEF-firefly luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a minimal promoter (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned media or recombinant Wnt3a
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF-firefly luciferase reporter (or FOPFlash control) and the Renilla luciferase normalization vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the media with fresh media containing this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Wnt Pathway Activation: After a 1-hour pre-incubation with this compound, add Wnt3a conditioned media or recombinant Wnt3a to stimulate the Wnt pathway.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated, Wnt3a-stimulated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess β-catenin/BCL9 Interaction
This protocol provides a general framework to determine if this compound disrupts the interaction between endogenous or overexpressed β-catenin and BCL9.
Materials:
-
Cells expressing β-catenin and BCL9
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against β-catenin or BCL9 for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Antibodies against β-catenin and BCL9 for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Cell Lysis: Harvest and lyse the cells in cold lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-β-catenin) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both β-catenin and BCL9 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated BCL9 in the this compound treated sample indicates disruption of the interaction.
Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for assessing on-target and off-target effects.
References
- 1. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. BCL9/BCL9L promotes tumorigenicity through immune-dependent and independent mechanisms in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interactions of Bcl9/Bcl9L with β-catenin and Pygopus promote breast cancer growth, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl9/Bcl9l are critical for Wnt-mediated regulation of stem cell traits in colon epithelium and adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Colloidal Drug Aggregate Stability in High Serum Conditions and Pharmacokinetic Consequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoisomerism of stapled peptide inhibitors of the p53-Mdm2 interaction: an assessment of synthetic strategies and activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining hsBCL9CT-24 Delivery Methods for In Vivo Studies
Welcome to the technical support center for researchers utilizing the hsBCL9CT-24 peptide in in vivo studies. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful design and execution of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a hydrocarbon-stapled peptide designed to inhibit the Wnt/β-catenin signaling pathway. It specifically targets and disrupts the protein-protein interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9). By preventing this interaction, this compound inhibits the transcription of Wnt target genes that are crucial for tumor growth and proliferation. This targeted inhibition has been shown to suppress cancer cell growth and enhance anti-tumor immunity.
Q2: What are the recommended initial delivery methods for in vivo studies with this compound?
A2: For initial in vivo studies, intraperitoneal (IP) and intravenous (IV) injections are the most commonly reported delivery routes for similar peptides. The choice between these methods often depends on the desired pharmacokinetic profile and the experimental model. IP injections are generally easier to perform and can provide a sustained release, while IV injections ensure immediate and 100% bioavailability.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a lyophilized peptide and should be reconstituted in a sterile, biocompatible solvent. The choice of solvent will depend on the peptide's specific solubility characteristics. It is recommended to first test the solubility of a small amount of the peptide. For many peptides, sterile water, phosphate-buffered saline (PBS), or a solution containing a small amount of a solubilizing agent like DMSO followed by dilution in a sterile vehicle is appropriate. Always ensure the final solution is sterile and free of particulates before injection.
Q4: Are there more advanced delivery methods to improve the in vivo performance of this compound?
A4: Yes, advanced delivery systems such as liposomes and nanoparticles can be employed to enhance the stability, bioavailability, and targeted delivery of this compound. These formulations can protect the peptide from degradation, prolong its circulation time, and potentially reduce off-target effects. A self-assembling peptide nanoprodrug targeting the BCL9 interface on β-catenin, known as Bcl9@TP, has shown promising results in preclinical models.[1][2][3]
II. Troubleshooting In Vivo Delivery
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | - Incorrect solvent selection.- Peptide aggregation. | - Test solubility in a small amount of peptide first.- Use a small amount of organic solvent (e.g., DMSO) to initially dissolve the peptide, then slowly dilute with an aqueous buffer.- Sonication can help to break up aggregates.- Adjust the pH of the buffer, as peptide solubility can be pH-dependent. |
| No Observable In Vivo Efficacy | - Insufficient dosage.- Rapid clearance of the peptide.- Poor bioavailability with the chosen route.- Degradation of the peptide. | - Perform a dose-response study to determine the optimal dose.- Consider alternative delivery routes (e.g., IV instead of IP).- Utilize advanced delivery systems like liposomes or nanoparticles to improve stability and circulation time.- Ensure proper storage and handling of the peptide to prevent degradation. |
| Adverse Events in Animals (e.g., weight loss, distress) | - Toxicity at the administered dose.- Immune response to the peptide or delivery vehicle.- Improper injection technique. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor animals closely for signs of toxicity.- Ensure the delivery vehicle is biocompatible and non-immunogenic.- Review and refine injection techniques to minimize tissue damage and stress. |
| Variability in Experimental Results | - Inconsistent peptide formulation.- Inaccurate dosing.- Differences in animal handling and injection technique. | - Prepare a fresh batch of the peptide solution for each experiment and ensure it is homogenous.- Calibrate all equipment for accurate volume measurement.- Standardize animal handling and injection procedures across all experimental groups. |
III. Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, the following table summarizes in vivo efficacy data for a similar BCL9 inhibitor peptide delivered via a nanoparticle system (Bcl9@TP). This data can serve as a reference for expected anti-tumor activity.
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Bcl9@TP Nanoprodrug | Not specified | ~62% | [1][2][3][4] |
| Anti-PD-1 Monotherapy | Not specified | 41% | [4] |
| Bcl9@TP + Anti-PD-1 | Not specified | 82% | [4] |
IV. Experimental Protocols
A. Intraperitoneal (IP) Injection in Mice
Materials:
-
Sterile this compound solution
-
Sterile 1 mL syringe
-
Sterile 25-27 gauge needle
-
70% ethanol (B145695) wipes
-
Appropriate mouse restraint device
Protocol:
-
Preparation: Reconstitute and dilute this compound to the desired concentration in a sterile vehicle. Draw the calculated volume into the syringe and remove any air bubbles.
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Clean the injection site with a 70% ethanol wipe. Insert the needle at a 10-20 degree angle. Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Administration: Slowly and steadily inject the solution into the peritoneal cavity.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
B. Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Sterile this compound solution
-
Sterile 1 mL syringe
-
Sterile 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
Protocol:
-
Preparation: Prepare the this compound solution as for IP injection.
-
Animal Preparation: Place the mouse in a restrainer, allowing the tail to be accessible. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Clean the tail with a 70% ethanol wipe. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Administration: A successful injection will show no resistance and the solution will be seen clearing the vein. If a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
Post-Injection: After injecting the full volume, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Return the mouse to its cage and monitor.
C. Preparation of Peptide-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound peptide
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Sterile aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size
-
Sonicator (optional)
Protocol:
-
Lipid Film Formation: Dissolve the lipids in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with the sterile aqueous buffer containing the this compound peptide. This is done by adding the peptide solution to the flask and agitating (e.g., vortexing or gentle shaking) above the lipid transition temperature. This process forms multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a more uniform size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Purification: Remove any unencapsulated peptide by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
V. Visualizations
A. Wnt/β-catenin/BCL9 Signaling Pathway
Caption: Wnt/β-catenin signaling with and without this compound inhibition.
B. Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
C. Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Frontiers | Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer | Semantic Scholar [semanticscholar.org]
- 4. Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hydrocarbon-Stapled Peptides (hsBCL9CT-24)
Welcome to the technical support center for the synthesis of hydrocarbon-stapled peptides, with a special focus on hsBCL9CT-24. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing hydrocarbon-stapled peptides like this compound?
A1: The main challenges include:
-
Incorporation of Unnatural Amino Acids: The bulky, α,α-disubstituted non-natural amino acids bearing olefinic side chains required for stapling can be difficult to couple efficiently during solid-phase peptide synthesis (SPPS).[1][2]
-
Ring-Closing Metathesis (RCM): This crucial step, catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst), can be sensitive to environmental factors and may not proceed to completion, resulting in a mixture of stapled and unstapled peptides that are difficult to separate.[3]
-
Peptide Aggregation: The hydrophobic nature of the hydrocarbon staple and certain peptide sequences can lead to aggregation on the resin during synthesis, hindering subsequent reaction steps.[4]
-
Purification: The final stapled peptide can be challenging to purify due to its hydrophobicity and potential aggregation, often requiring optimization of HPLC conditions.[2]
-
Solubility: The resulting stapled peptides can have poor solubility in aqueous buffers, which can complicate biological assays.[2]
Q2: What is the role of the hydrocarbon staple in this compound?
A2: The all-hydrocarbon staple in this compound is designed to lock the peptide into a stable α-helical conformation.[5] This pre-organization of the peptide's structure enhances its binding affinity to its target, β-catenin.[6] The staple also confers increased resistance to proteolytic degradation and can improve cell permeability compared to the corresponding linear peptide.[5][7]
Q3: What typical yields and purity can be expected for the synthesis of hydrocarbon-stapled peptides?
A3: With optimized protocols, it is possible to achieve high purity and reasonable yields. For a stapled peptide of similar length to this compound, a crude purity of around 80% can be achieved after cleavage from the resin.[7] Following purification by RP-HPLC, a final purity of >95% is often targeted, with overall yields that can reach up to 65% in some cases.[8]
Troubleshooting Guides
Problem 1: Low Yield of Full-Length Peptide During Solid-Phase Peptide Synthesis (SPPS)
Question: My SPPS of the this compound precursor is resulting in a low yield of the full-length peptide, with many truncated sequences observed by mass spectrometry. What could be the cause and how can I fix it?
Answer: This is a common issue, often related to incomplete coupling or deprotection steps, especially at or near the bulky, non-natural amino acid residues.
| Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Extend the deprotection time with 20% piperidine (B6355638) in DMF. For difficult sequences, a double deprotection step can be employed.[9][10] |
| Inefficient Coupling of Amino Acids | Use a stronger coupling reagent like HATU or PyBOP, especially for the unnatural amino acids.[11] Double or even triple coupling of the challenging amino acids may be necessary.[2] Consider using microwave-assisted SPPS to enhance coupling efficiency and reduce reaction times.[7] |
| On-Resin Aggregation | Switch to a resin with a polyethylene (B3416737) glycol (PEG) linker (e.g., ChemMatrix®) to improve solvation of the growing peptide chain.[6] Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or a mixture of DMF/DCM/NMP.[12] |
Problem 2: Incomplete Ring-Closing Metathesis (RCM)
Question: After performing the on-resin RCM reaction, I still have a significant amount of the unstapled linear peptide. How can I drive the reaction to completion?
Answer: Incomplete RCM is a frequent hurdle. The efficiency of the Grubbs catalyst can be affected by several factors.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the Grubbs catalyst is fresh and has been stored under an inert atmosphere. The first-generation Grubbs catalyst is sensitive to oxygen.[13] Use a higher catalyst loading (e.g., up to 20 mol percent).[6] |
| Insufficient Reaction Time/Temperature | Extend the reaction time for the RCM step, even overnight if necessary.[3] Microwave heating (e.g., at 40°C) can significantly accelerate the reaction and drive it to completion in a shorter time frame (e.g., 30-60 minutes).[13] |
| Solvent Quality | Use dry, degassed 1,2-dichloroethane (B1671644) (DCE) for the RCM reaction to prevent catalyst deactivation. |
| Reversibility of the Reaction | If using a manual setup, bubbling nitrogen through the reaction mixture can help to drive off the ethylene (B1197577) byproduct and push the equilibrium towards the stapled product.[6] |
Problem 3: Difficulty in Purifying the Stapled Peptide by HPLC
Question: My crude this compound is showing broad peaks and poor separation during RP-HPLC purification. What can I do to improve the purification?
Answer: The hydrophobic nature of hydrocarbon-stapled peptides often makes them challenging to purify.
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or isopropanol (B130326) before diluting with the initial HPLC mobile phase. |
| Inappropriate Column Chemistry | Use a C4 or C8 column instead of a C18 column, as the lower hydrophobicity of the stationary phase can sometimes provide better separation for very hydrophobic peptides.[14] |
| Suboptimal Gradient | Develop a shallow gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).[15] An initial isocratic hold at a low percentage of acetonitrile can sometimes help to improve peak shape. |
| Poor Solubility in Mobile Phase | Ensure the peptide is fully dissolved before injection. If solubility is a major issue, consider modifying the peptide sequence to include more charged residues, if permissible for its biological activity.[2] |
Experimental Protocols
Representative Protocol for SPPS of this compound Precursor
This protocol is a general guideline and may require optimization for specific sequences and scales.
-
Resin Swelling: Swell Rink amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard Fmoc-protected amino acids, use a 5-fold excess with HCTU and DIPEA in DMF. Couple for 30 minutes.
-
For the unnatural olefin-bearing amino acids (e.g., Fmoc-S5-OH), use a 3-fold excess with HATU and DIPEA in DMF. Couple for 1-2 hours. A double coupling may be necessary.[8]
-
-
Washing: After each coupling and deprotection step, wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Continue the deprotection and coupling cycles until the full-length linear peptide is assembled.
Representative Protocol for On-Resin Ring-Closing Metathesis (RCM)
-
Resin Preparation: After the final amino acid coupling, wash the resin-bound peptide thoroughly with DCM.
-
Catalyst Addition: Add a solution of first-generation Grubbs catalyst (10-20 mol%) in dry, degassed 1,2-dichloroethane (DCE) to the resin.
-
Reaction:
-
Washing: Wash the resin with DCE, DCM, and DMF to remove the catalyst and byproducts.
Representative Protocol for Cleavage and Purification
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of DMSO or 50% acetonitrile/water.
-
Purify by preparative RP-HPLC using a C18 or C4 column with a shallow gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.
-
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy powder.
Quantitative Data Summary
The following tables provide representative data for the synthesis of hydrocarbon-stapled peptides. Actual results for this compound may vary.
Table 1: Comparison of RCM Reaction Conditions
| Method | Temperature | Time | Typical Conversion |
| Conventional | Room Temp. | 4-12 hours | 85-95% |
| Microwave-Assisted | 40°C | 30-60 min | >95% |
Table 2: Typical Yield and Purity of a 24-mer Stapled Peptide
| Stage | Purity | Overall Yield |
| Crude (Post-Cleavage) | ~80% | N/A |
| Final (Post-HPLC) | >95% | 10-30% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The function of BCL9 in Wnt/β-catenin signaling and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BCL9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Bot Verification [merel.si]
- 8. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. peptide.com [peptide.com]
minimizing hsBCL9CT-24 toxicity in normal cells
Welcome to the technical support center for hsBCL9CT-24, a hydrocarbon-stapled peptide inhibitor of the β-catenin/BCL9 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic peptide that mimics the alpha-helical region of B-cell lymphoma 9 (BCL9) that binds to β-catenin. By competitively inhibiting the interaction between β-catenin and BCL9, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes, many of which are implicated in cancer progression.[1][2] This targeted disruption of a specific protein-protein interaction within the Wnt signaling pathway is designed to offer a more selective and less toxic approach compared to inhibitors that target β-catenin's interactions with other essential proteins.[1]
Q2: Why is targeting the β-catenin/BCL9 interaction expected to be less toxic to normal cells?
A2: The interaction between β-catenin and BCL9 is more specific to the oncogenic activity of the Wnt pathway in many cancers.[1][2] Unlike other binding partners of β-catenin, such as TCF and E-cadherin, which are crucial for normal tissue homeostasis, BCL9's interaction occurs at a distinct site on the β-catenin protein.[2] Inhibiting this specific interaction is therefore less likely to interfere with the essential functions of β-catenin in normal cells, potentially reducing off-target effects and toxicity.[1] Preclinical studies and early clinical trials of β-catenin/BCL9 antagonists have reported minimal and low-grade toxicities.[1][3]
Q3: Is there quantitative data available on the toxicity of this compound in normal versus cancer cells?
A3: As of the latest available public information, specific IC50 values for this compound in a comparative panel of multiple normal and cancer cell lines have not been published in peer-reviewed literature. However, a phase 1 clinical trial of a β-catenin/BCL9 antagonist with the same mechanism of action, ST316, reported that the treatment was safe and well-tolerated with no significant toxicities observed.[3] To assess the selectivity of this compound in your specific experimental system, it is recommended to perform cytotoxicity assays on your cancer cell line of interest alongside relevant normal cell lines.
Q4: What are some general strategies to minimize the toxicity of peptide-based inhibitors like this compound?
A4: Several strategies can be employed to enhance the therapeutic window of peptide inhibitors:
-
Structural Modifications: The hydrocarbon staple in this compound is a key modification to enhance stability and cell permeability.[4][5] Further modifications, such as the incorporation of unnatural amino acids, can also improve proteolytic resistance and reduce off-target effects.
-
Targeted Delivery: Encapsulating the peptide in nanoparticles or liposomes can improve its delivery to tumor tissues while minimizing exposure to normal tissues, thereby reducing systemic toxicity.[6]
-
Dose Optimization: Careful dose-response studies are crucial to identify the lowest effective concentration that inhibits the target in cancer cells while having minimal impact on normal cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High toxicity observed in normal control cell lines at effective concentrations. | 1. Off-target effects: The peptide may be interacting with other proteins in the cell. 2. Incorrect peptide concentration: Errors in calculating the peptide concentration can lead to unexpectedly high doses. 3. Contaminants in the peptide preparation: Residual solvents or byproducts from synthesis (e.g., TFA) can be cytotoxic.[7] 4. Cell line sensitivity: Some normal cell lines may be inherently more sensitive to perturbations in the Wnt pathway or to the peptide itself. | 1. Perform target engagement assays (e.g., co-immunoprecipitation) to confirm the disruption of the β-catenin/BCL9 interaction at the effective concentration. Consider a proteomic screen to identify potential off-target binding partners. 2. Verify the peptide concentration using a reliable quantification method (e.g., amino acid analysis). 3. Ensure high purity of the peptide. If significant TFA is present, consider TFA removal services or dialysis. 4. Test a panel of normal cell lines to determine if the observed toxicity is specific to one cell type. Use a lower, non-toxic concentration and explore combination therapies. |
| Inconsistent results between experiments. | 1. Peptide instability: The peptide may be degrading in the cell culture medium. 2. Improper storage: Repeated freeze-thaw cycles can degrade the peptide.[7] 3. Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect cellular response. | 1. Assess peptide stability in your specific cell culture medium over the time course of your experiment. 2. Aliquot the peptide stock solution upon receipt and store at -80°C to avoid multiple freeze-thaw cycles.[7] 3. Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent plating densities. |
| Poor solubility of the peptide. | 1. Hydrophobicity of the peptide: The hydrocarbon staple can increase the hydrophobicity of the peptide. | 1. Consult the manufacturer's instructions for the recommended solvent. For highly hydrophobic peptides, a small amount of organic solvent like DMSO may be necessary, followed by dilution in aqueous buffer. Ensure the final solvent concentration is not toxic to your cells. |
Quantitative Data on Selective Toxicity
While specific data for this compound is not publicly available, researchers can generate this data to determine the therapeutic window for their experiments. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 1: Example Data Table for Determining the Selectivity Index of this compound
| Cell Line | Cell Type | IC50 (µM) of this compound | Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer) |
| HCT116 | Colon Cancer | [Experimental Value] | - |
| SW480 | Colon Cancer | [Experimental Value] | - |
| HEK293 | Normal Human Embryonic Kidney | [Experimental Value] | [Calculated Value] |
| BJ | Normal Human Fibroblast | [Experimental Value] | [Calculated Value] |
Researchers should populate this table with their own experimental data.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on both cancerous and normal cell lines.
Materials:
-
This compound
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the peptide concentration to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation to Verify Target Engagement
This protocol verifies that this compound disrupts the interaction between β-catenin and BCL9 in your cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against β-catenin and BCL9
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-β-catenin antibody overnight at 4°C.
-
Bead Binding: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-BCL9 antibody. A reduced amount of BCL9 in the eluate from this compound-treated cells compared to the control indicates disruption of the interaction.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound toxicity and selectivity.
References
- 1. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer [frontiersin.org]
- 7. genscript.com [genscript.com]
Technical Support Center: Real-Time Efficacy Monitoring of hsBCL9CT-24
Welcome to the technical support center for monitoring the efficacy of hsBCL9CT-24, a therapeutic peptide inhibitor of the Wnt/β-catenin signaling pathway. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively assess the real-time efficacy of this compound in preclinical research.
Understanding this compound's Mechanism of Action
This compound is a peptide designed to disrupt the interaction between β-catenin and its coactivator BCL9, a critical step in the canonical Wnt signaling pathway.[1] In many cancers, aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors and BCL9 to drive the expression of genes involved in proliferation, survival, and metastasis. By inhibiting the β-catenin/BCL9 interaction, this compound aims to suppress the transcription of these target genes and thereby exert its anti-tumor effects.
Signaling Pathway Diagram: Wnt/β-catenin Pathway and this compound Inhibition
Caption: Wnt pathway and this compound inhibition mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the most direct methods to monitor the engagement of this compound with its target in real-time?
A1: The most direct methods involve assessing the protein-protein interaction (PPI) between β-catenin and BCL9 in live cells. Techniques like Bioluminescence Resonance Energy Transfer (BRET), particularly NanoBRET®, and split-luciferase complementation assays, such as NanoBiT®, are highly suitable for this purpose.[2][3][4] These assays allow for the quantitative measurement of PPIs in real-time, enabling the study of both the induction and inhibition of these interactions.
Q2: How can I monitor the downstream effects of this compound on the Wnt pathway in real-time?
A2: Downstream efficacy can be monitored by measuring the transcriptional activity of the TCF/LEF complex. This is commonly achieved using a luciferase reporter assay, such as the TOPFLASH/FOPFLASH system.[5] A decrease in the TOPFLASH reporter signal relative to the FOPFLASH control indicates successful inhibition of the Wnt pathway. Additionally, bioluminescent fusion reporters of β-catenin can be used to monitor its stability and levels in real-time.[6][7]
Q3: Can I observe the effects of this compound in an in vivo model in real-time?
A3: Yes, in vivo real-time monitoring is possible using bioluminescence imaging (BLI). By creating stable cell lines expressing a TCF/LEF-driven luciferase reporter or a β-catenin-luciferase fusion protein, you can non-invasively monitor the efficacy of this compound in xenograft or patient-derived xenograft (PDX) models.[6][7] This allows for the longitudinal assessment of treatment response in the same animal over time.
Q4: What are some common issues when using NanoBRET® or NanoBiT® assays for monitoring PPIs?
A4: Common issues include low signal-to-background ratio, steric hindrance from the fusion tags, and non-physiological expression levels of the fusion proteins. Troubleshooting steps are outlined in the guide below to address these challenges.
Troubleshooting Guides
Guide 1: Low Signal in NanoBRET®/NanoBiT® Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal vector design or linker length | Test different linker sequences and lengths between your protein of interest and the NanoLuc® components to minimize steric hindrance. |
| Inefficient transfection or transduction | Optimize your transfection or transduction protocol to ensure high efficiency in your cell line of choice. Use a positive control to verify efficiency. |
| Low expression of fusion proteins | Confirm the expression of both fusion proteins (e.g., β-catenin-NanoLuc® and BCL9-HaloTag® for NanoBRET®) via Western blotting. |
| Incorrect assay setup | Ensure the correct concentrations of substrates (e.g., furimazine) and ligands (for NanoBRET®) are used as per the manufacturer's protocol. |
| Cell health issues | Monitor cell viability throughout the experiment. Ensure cells are healthy and not overgrown at the time of the assay. |
Guide 2: High Background in TOPFLASH/FOPFLASH Assays
| Potential Cause | Troubleshooting Steps |
| Leaky promoter in the reporter construct | Use a reporter construct with a minimal promoter to reduce basal transcriptional activity. |
| High basal Wnt signaling in the cell line | Choose a cell line with low endogenous Wnt activity for screening purposes, or use FOPFLASH signal as a baseline for normalization. |
| Plasmid concentration too high during transfection | Optimize the amount of reporter plasmid DNA used for transfection to avoid oversaturation of the transcriptional machinery. |
| Cross-talk from other signaling pathways | Investigate if other pathways active in your cell line could be influencing TCF/LEF activity and consider using more specific inhibitors as controls. |
Key Experimental Protocols
Protocol 1: Real-Time Monitoring of β-catenin/BCL9 Interaction using NanoBiT®
This protocol outlines the steps to monitor the disruption of the β-catenin/BCL9 interaction by this compound in live cells.
1. Vector Construction:
-
Clone the coding sequences of human β-catenin and BCL9 into NanoBiT® vectors, creating fusions with the Large BiT (LgBiT) and Small BiT (SmBiT) subunits. It is recommended to create both possible orientations (e.g., β-catenin-LgBiT and BCL9-SmBiT, as well as β-catenin-SmBiT and BCL9-LgBiT) to determine the optimal configuration.
2. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a colon cancer cell line with active Wnt signaling like HCT116) in the appropriate medium.
-
Co-transfect the cells with the β-catenin-NanoBiT® and BCL9-NanoBiT® constructs using a suitable transfection reagent. Include a negative control (e.g., one fusion construct with an empty vector).
3. Assay Preparation:
-
24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.
-
Allow the cells to adhere for at least 4 hours.
4. Real-Time Measurement:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to the wells.
-
Immediately begin measuring luminescence using a plate reader capable of kinetic measurements.
-
After establishing a baseline signal, add this compound at various concentrations to the wells.
-
Continue to measure luminescence at regular intervals (e.g., every 2-5 minutes) for a desired period (e.g., 1-2 hours) to observe the disruption of the PPI.
5. Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the change in luminescence over time for each concentration of this compound.
-
Calculate the IC50 value to determine the potency of this compound in disrupting the β-catenin/BCL9 interaction.
Experimental Workflow: NanoBiT® Assay for this compound Efficacy
Caption: Workflow for NanoBiT®-based efficacy testing.
Protocol 2: Monitoring TCF/LEF Transcriptional Activity with TOPFLASH/FOPFLASH Assay
This protocol details the use of a luciferase reporter to measure the downstream effects of this compound.
1. Cell Culture and Transfection:
-
Culture a Wnt-responsive cell line (e.g., DLD-1 or SW480) in the appropriate medium.[5]
-
Co-transfect the cells with either the TOPFLASH (containing TCF/LEF binding sites) or FOPFLASH (mutated binding sites, as a negative control) reporter plasmid, along with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
2. Treatment with this compound:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control.
3. Cell Lysis and Luminescence Measurement:
-
After a suitable incubation period (e.g., 18-24 hours), lyse the cells using a passive lysis buffer.
-
Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the Firefly luciferase activity (from TOPFLASH or FOPFLASH) to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity for TOPFLASH relative to FOPFLASH for each treatment condition.
-
Compare the normalized TOPFLASH activity in this compound-treated cells to the vehicle-treated control to determine the extent of pathway inhibition.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from the described assays.
Table 1: In Vitro Disruption of β-catenin/BCL9 Interaction by this compound
| Assay Type | Cell Line | Metric | This compound Value |
| NanoBiT® | HEK293T | IC50 | e.g., 10 µM |
| NanoBRET® | HCT116 | IC50 | e.g., 15 µM |
Table 2: Inhibition of Wnt-Mediated Transcription by this compound
| Assay Type | Cell Line | Metric | This compound Value |
| TOPFLASH/FOPFLASH | DLD-1 | IC50 | e.g., 5 µM |
| TOPFLASH/FOPFLASH | SW480 | IC50 | e.g., 8 µM |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Monitoring Method | Metric | Result |
| HCT116 Xenograft | Bioluminescence Imaging (TOPFLASH reporter) | % Reduction in Tumor Bioluminescence | e.g., 60% reduction after 14 days |
| PDX Model | Caliper Measurement | % Tumor Growth Inhibition | e.g., 50% inhibition at 15 mg/kg |
This technical support center provides a foundational guide for the real-time efficacy monitoring of this compound. For more specific applications or advanced troubleshooting, please consult the relevant literature and manufacturer's protocols for the mentioned assay systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Live-Cell Protein Interactions [worldwide.promega.com]
- 3. EndoBind detects endogenous protein-protein interactions in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Real-time imaging of beta-catenin dynamics in cells and living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time imaging of β-catenin dynamics in cells and living mice - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of hsBCL9CT-24
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the batch-to-batch variability of the Wnt/β-catenin pathway inhibitor, hsBCL9CT-24.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as an inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9), which is crucial for the transcription of Wnt target genes. By blocking this interaction, this compound can suppress the oncogenic activity of the Wnt pathway.
Q2: How should I properly store and reconstitute this compound to minimize variability?
A2: Proper handling and storage are critical for maintaining the stability and activity of this compound.[1]
-
Storage of Lyophilized Peptide: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C.[2] For short-term storage, it can be kept at 4°C.[2] It is important to protect the peptide from intense light.[2]
-
Reconstitution: Before opening, it is recommended to bring the vial to room temperature in a desiccator to avoid moisture absorption.[3] Briefly centrifuge the vial to ensure the peptide powder is at the bottom.[3] Reconstitute the peptide in a sterile, high-purity solvent such as DMSO or an appropriate buffer. For initial solubilization of hydrophobic peptides, organic solvents may be necessary.[3] It is advisable to first test the solubility with a small amount of the peptide.[3]
-
Storage of Reconstituted Peptide: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What are the potential causes of batch-to-batch variability in this compound?
A3: As a synthetic peptide, the batch-to-batch variability of this compound can stem from several factors during the manufacturing process:
-
Raw Materials: The quality and purity of the amino acids and reagents used in peptide synthesis can vary.[4]
-
Synthesis Process: Incomplete coupling or deprotection steps can lead to the presence of deletion or truncated peptide sequences.[4]
-
Purification: Variations in the efficiency of purification methods like HPLC can result in different levels of impurities.[4]
-
Lyophilization and Handling: The final water content and stability of the peptide can be affected by the lyophilization process.[4] Inconsistent handling can also lead to degradation.[4]
Q4: How can I normalize for different peptide content between batches?
A4: Lyophilized peptides can contain varying amounts of non-peptide components like water and counter-ions. To ensure you are using the same amount of active peptide in each experiment, it is crucial to determine the net peptide content for each batch.
-
Amino Acid Analysis (AAA): This is the most accurate method to quantify the peptide content.[4]
-
UV Spectrophotometry: For peptides containing tryptophan or tyrosine, UV absorbance at 280 nm can be used to estimate the peptide concentration.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibition of Wnt signaling | Peptide degradation: Improper storage or handling. | Ensure the peptide is stored at -20°C or below and aliquot to avoid multiple freeze-thaw cycles. |
| Incorrect peptide concentration: Inaccurate quantification of the peptide. | Perform amino acid analysis or UV spectrophotometry to determine the precise peptide concentration. Adjust the working concentration accordingly. | |
| Insoluble peptide: The peptide has precipitated out of solution. | Re-evaluate the solubility of the peptide. Try dissolving it in a different solvent system, such as DMSO, before diluting it in your aqueous experimental buffer.[3] | |
| Inconsistent results between experiments | Batch-to-batch variability: Different lots of the peptide have varying purity or activity. | Qualify each new batch of this compound using a functional assay, such as a Wnt signaling reporter assay, before use in critical experiments. |
| Cell-based assay variability: Inconsistent cell passage number, seeding density, or reagent quality. | Standardize your cell culture and assay procedures. Use cells within a consistent passage number range and ensure all reagents are of high quality. | |
| High background in Wnt reporter assay | Leaky reporter construct: The reporter plasmid has high basal activity. | Test different Wnt reporter constructs or use a cell line with lower endogenous Wnt pathway activity. |
| Non-specific effects of the peptide: At high concentrations, the peptide may have off-target effects. | Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits Wnt signaling without causing non-specific effects or cytotoxicity. |
Experimental Protocols
Quality Control of this compound Batches using a Wnt/β-catenin Reporter Assay
This protocol describes how to qualify a new batch of this compound by measuring its ability to inhibit Wnt signaling in a cell-based reporter assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
This compound (new and reference batches)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.[5]
-
Wnt Pathway Activation: After 24 hours, replace the media with fresh media containing Wnt3a to activate the Wnt signaling pathway.[5] A positive control without any this compound should be included.
-
Treatment with this compound: Immediately after adding Wnt3a, treat the cells with a serial dilution of both the new and a previously validated reference batch of this compound.
-
Luciferase Assay: After 16-24 hours of treatment, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the dose-response curves of the new and reference batches of this compound to determine if the new batch has comparable inhibitory activity.
Data Presentation
Table 1: Example Quality Control Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by HPLC) | 98.5% | 95.2% | > 95% |
| Net Peptide Content (by AAA) | 85% | 75% | Report Value |
| IC50 in Wnt Reporter Assay | 10.2 µM | 11.5 µM | 8-12 µM |
| Appearance | White lyophilized powder | White lyophilized powder | White lyophilized powder |
Mandatory Visualizations
Wnt/β-catenin Signaling Pathway and the Action of this compound
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Quality Control of this compound Batches
Caption: Workflow for the quality control of new this compound batches.
Troubleshooting Logic for Inconsistent this compound Activity
Caption: A logical approach to troubleshooting inconsistent this compound activity.
References
Validation & Comparative
A Comparative Guide to Wnt/β-catenin Pathway Inhibitors: hsBCL9CT-24 vs. ICG-001 and Other Emerging Agents
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, is frequently hijacked by cancer cells to drive proliferation, survival, and therapeutic resistance. This has spurred the development of various inhibitors targeting different nodes of this intricate cascade. This guide provides a comprehensive comparison of the novel peptide-based inhibitor hsBCL9CT-24 with the well-characterized small molecule ICG-001 and other classes of Wnt inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Interactions
The canonical Wnt signaling pathway culminates in the nuclear translocation of β-catenin, which then partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression. This process is facilitated by crucial coactivators. This compound and ICG-001 inhibit this pathway at the level of β-catenin-coactivator interaction, but through distinct mechanisms.
This compound is a hydrocarbon-stapled peptide designed to mimic the binding interface of β-catenin to its coactivator B-cell lymphoma 9 (BCL9). By competitively disrupting the β-catenin/BCL9 protein-protein interaction (PPI), this compound prevents the recruitment of the transcriptional machinery necessary for Wnt target gene expression.[1]
ICG-001 , on the other hand, is a small molecule that specifically targets the interaction between β-catenin and the CREB-binding protein (CBP), another critical transcriptional coactivator. It does not affect the interaction of β-catenin with the closely related homolog p300. This selective inhibition leads to the suppression of Wnt/β-catenin-mediated gene transcription.
Other classes of Wnt inhibitors target different components of the pathway:
-
Porcupine Inhibitors (e.g., LGK974): These agents inhibit the membrane-bound O-acyltransferase Porcupine (PORCN), which is essential for the palmitoylation and subsequent secretion of Wnt ligands. By blocking Wnt ligand secretion, they prevent the activation of the signaling cascade at its origin.[2]
-
Tankyrase Inhibitors (e.g., XAV939): These inhibitors target the tankyrase enzymes (TNKS1 and TNKS2), which are responsible for the degradation of Axin, a key component of the β-catenin destruction complex. By stabilizing Axin, these inhibitors promote the degradation of β-catenin, thereby reducing its nuclear accumulation.
Caption: Mechanism of Wnt signaling and points of intervention for different inhibitor classes.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available quantitative data for this compound, ICG-001, and other representative Wnt inhibitors.
Table 1: In Vitro Efficacy of Wnt Inhibitors
| Inhibitor | Target | Assay | Cell Line | IC50 / Kd | Reference |
| This compound | β-catenin/BCL9 | ALPHA Binding Assay | - | Kd: 4.73 nM | (Feng et al., 2019) |
| TCF/LEF Reporter Assay | HCT116 | IC50: 191 nM | (Feng et al., 2019) | ||
| Cell Viability | Colo320DM | IC50: 1.45 µM | (Feng et al., 2019) | ||
| ICG-001 | β-catenin/CBP | Cell Viability | Colo320DM | IC50: 15.03 µM | (Feng et al., 2019) |
| Cell Viability | KHOS (Osteosarcoma) | IC50: 0.83 µM | (Source not specified) | ||
| Cell Viability | MG63 (Osteosarcoma) | IC50: 1.05 µM | (Source not specified) | ||
| Cell Viability | 143B (Osteosarcoma) | IC50: 1.24 µM | (Source not specified) | ||
| Cell Viability | RPMI-8226 (Multiple Myeloma) | IC50: 6.96 µM | (Source not specified) | ||
| Cell Viability | H929 (Multiple Myeloma) | IC50: 12.25 µM | (Source not specified) | ||
| LGK974 | Porcupine | Cell Viability | Colo320DM | IC50: 18.46 µM | (Feng et al., 2019) |
| Wnt Signaling | TM3 | IC50: 0.4 nM | (Source not specified) | ||
| XAV939 | Tankyrase 1/2 | TCF/LEF Reporter Assay | HEK293T | IC50: ~11 nM | (Huang et al., 2009) |
| Cell Viability | DLD-1 (Colorectal) | IC50: ~3 µM | (Source not specified) |
Table 2: In Vivo Efficacy of Wnt Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Colorectal Cancer (SW480 xenograft) | Nude Mice | 20 mg/kg, i.p., daily | Significant tumor growth suppression | (Feng et al., 2019) |
| Colorectal Cancer (MC38 syngeneic) | C57BL/6 Mice | 20 mg/kg, i.p., daily | Significant tumor growth delay & increased survival | (Feng et al., 2019) | |
| ICG-001 | Pancreatic Cancer (AsPC-1 xenograft) | Nude Mice | 100 mg/kg, i.p., 5 days/week | Significant reduction in tumor volume | (Source not specified) |
| Meningioma (Patient-derived xenograft) | NSG Mice | 10 mg/kg, i.p., weekly | Significant inhibition of tumor growth | (Source not specified) | |
| LGK974 | Breast Cancer (MMTV-Wnt1 transgenic) | Mice | 5 mg/kg, p.o., daily | Significant reduction in tumor incidence and growth | (Liu et al., 2013) |
| XAV939 | Hepatocellular Carcinoma (HepG2 xenograft) | Nude Mice | 10 mg/kg, i.t., every 3 days | Significant inhibition of tumor growth | (Ma et al., 2015) |
Detailed Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of the canonical Wnt/β-catenin pathway.
Caption: Workflow for a TCF/LEF dual-luciferase reporter assay.
Methodology:
-
Cell Seeding: Seed HEK293T or other suitable cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with a TCF/LEF-driven firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the Wnt inhibitor (e.g., this compound, ICG-001) or vehicle control.
-
Wnt Pathway Activation: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), stimulate the cells with Wnt3a-conditioned medium or recombinant Wnt3a protein to activate the Wnt pathway.
-
Cell Lysis: After 16-24 hours of stimulation, lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the Wnt3a-stimulated vehicle control.
In Vivo Tumor Xenograft Model
This model is essential for evaluating the anti-tumor efficacy of Wnt inhibitors in a living organism.
Caption: General workflow for an in vivo subcutaneous tumor xenograft study.
Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., SW480 for colorectal cancer) to 80-90% confluency. Harvest the cells and prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to improve tumor take rate.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Wnt inhibitor (e.g., this compound) or vehicle control via the appropriate route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (width^2 x length)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on a predetermined tumor volume limit or time point), euthanize the mice, and excise and weigh the tumors.
-
Ex Vivo Analysis: Tumor tissue can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or molecular analysis (e.g., Western blotting for Wnt pathway proteins).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This technique is crucial for understanding the immunomodulatory effects of Wnt inhibitors like this compound.
Caption: Workflow for the analysis of tumor-infiltrating lymphocytes by multicolor flow cytometry.
Methodology:
-
Tumor Dissociation: Excise tumors from mice and mechanically mince them into small pieces. Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Preparation: Pass the cell suspension through a cell strainer to remove clumps. Lyse red blood cells using an ACK lysis buffer.
-
Staining:
-
Viability Staining: Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Fc Receptor Blocking: Incubate the cells with an Fc block reagent to prevent non-specific antibody binding.
-
Surface Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD25 and Foxp3 for regulatory T cells).
-
Intracellular Staining (optional): For intracellular markers like Foxp3, fix and permeabilize the cells before staining.
-
-
Data Acquisition: Acquire the stained cells on a multicolor flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Use a sequential gating strategy to identify and quantify the different immune cell populations within the tumor microenvironment.
Conclusion
The landscape of Wnt pathway inhibitors is rapidly evolving, offering a range of therapeutic strategies to target this fundamental cancer driver. This compound represents a promising new class of peptide-based inhibitors that demonstrates high potency in vitro and significant anti-tumor and immunomodulatory effects in vivo. Its mechanism of disrupting the β-catenin/BCL9 interaction is distinct from the β-catenin/CBP inhibitor ICG-001 and other agents targeting upstream components of the pathway. The choice of inhibitor for a specific therapeutic application will depend on the specific genetic context of the tumor and the desired biological outcome. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these and other emerging Wnt inhibitors.
References
A Head-to-Head Comparison of hsBCL9CT-24 and SAH-BCL9B in Disrupting the β-Catenin/BCL9 Interaction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent stapled peptide inhibitors, hsBCL9CT-24 and SAH-BCL9B, targeting the critical β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) in the Wnt signaling pathway. Dysregulation of this pathway is a known driver in numerous cancers, making the development of potent and specific inhibitors a key therapeutic strategy.[1][2] This document outlines their respective performance based on experimental data, details the methodologies for key assays, and visualizes the underlying biological and experimental frameworks.
At a Glance: Performance Summary
This compound emerges as a more potent inhibitor of the β-catenin/BCL9 interaction compared to its predecessor, SAH-BCL9B. Developed through lead optimization of SAH-BCL9B using hydrocarbon-stapled peptide technology, this compound exhibits significantly enhanced binding affinity and cellular activity.[3][4]
Quantitative Data Comparison
The following tables summarize the key quantitative metrics evaluating the efficacy of this compound and SAH-BCL9B.
Table 1: In Vitro Binding Affinity to β-Catenin
| Compound | Assay Type | Dissociation Constant (Kd) | Reference |
| This compound | HTRF Binding Assay | 4.21 nM | [3] |
| SAH-BCL9B | HTRF Binding Assay | 192.3 nM | [3] |
| This compound | Modified AlphaScreen | 4.73 nM | [3] |
HTRF: Homogeneous Time-Resolved Fluorescence AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay
Table 2: Cellular Activity - Inhibition of β-Catenin Transcriptional Activity
| Compound | Cell Lines | Efficacy | Reference |
| This compound | HCT116, Colo320DM | Superior to SAH-BCL9B | [3][4] |
| SAH-BCL9B | HCT116, Colo320DM | Less potent than this compound | [4] |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Outcome | Reference |
| This compound | Colo320DM Xenograft, CRC PDX Models | Effectively reduced tumor growth | [3] |
| SAH-BCL9B | Colo320 Xenograft, INA-6 Myeloma Xenograft | Suppressed tumor growth, angiogenesis, and metastasis | [5] |
CRC: Colorectal Cancer; PDX: Patient-Derived Xenograft
Signaling Pathway and Inhibition Mechanism
The canonical Wnt signaling pathway is crucial for cell proliferation and development.[1] In many cancers, mutations lead to the accumulation of β-catenin in the nucleus. Nuclear β-catenin forms a complex with TCF/LEF transcription factors and the coactivator BCL9 to drive the expression of oncogenes.[4][5] Both this compound and SAH-BCL9B are stapled peptides designed to mimic the α-helical BCL9 homology domain 2 (HD2), which is the binding site for β-catenin. By competitively binding to the same groove on β-catenin, these inhibitors disrupt the formation of the functional β-catenin/BCL9 transcription complex, thereby suppressing downstream Wnt target gene expression.[4][5]
Figure 1. Wnt signaling pathway and mechanism of β-catenin/BCL9 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate these inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity between a fluorescently labeled peptide (tracer) and a larger protein. The change in polarization of the emitted light upon binding is proportional to the extent of the interaction.
Objective: To determine the dissociation constant (Kd) of this compound or SAH-BCL9B to β-catenin.
Materials:
-
Purified recombinant β-catenin protein.
-
Fluorescently labeled BCL9-HD2 peptide (tracer).
-
Unlabeled inhibitor peptides (this compound, SAH-BCL9B).
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT).
-
Black, low-volume 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled inhibitor peptides in assay buffer. Prepare a constant concentration of the fluorescent tracer and β-catenin protein.
-
Assay Plate Setup: Add a fixed concentration of β-catenin and the fluorescent tracer to each well.
-
Inhibitor Addition: Add the serially diluted unlabeled inhibitor peptides to the wells. Include controls for no inhibitor (maximum polarization) and no β-catenin (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measurement: Measure fluorescence polarization on a plate reader, exciting at the appropriate wavelength for the fluorophore and measuring parallel and perpendicular emitted light.[6][7]
-
Data Analysis: Plot the change in millipolarization (mP) against the log concentration of the inhibitor. Fit the data to a competitive binding model to calculate the IC50, which can then be used to determine the Ki and subsequently the Kd.
Figure 2. Workflow for a Fluorescence Polarization (FP) competitive binding assay.
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is used to demonstrate the disruption of the β-catenin/BCL9 interaction within a cellular context.
Objective: To show that this compound or SAH-BCL9B can disrupt the endogenous interaction between β-catenin and BCL9 in cancer cells.
Materials:
-
Wnt-dependent cancer cell line (e.g., HCT116).
-
Inhibitor peptides (this compound, SAH-BCL9B).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody specific to β-catenin (for immunoprecipitation).
-
Antibody specific to BCL9 (for Western blotting).
-
Protein A/G-coupled agarose (B213101) or magnetic beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Treatment: Culture HCT116 cells and treat with either vehicle control, SAH-BCL9B, or this compound for a specified duration.
-
Cell Lysis: Harvest and lyse the cells in cold lysis buffer to release cellular proteins while preserving protein complexes.[8]
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-β-catenin antibody overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.[9]
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-BCL9 antibody to detect the amount of BCL9 that was pulled down with β-catenin.
-
A reduced BCL9 signal in the inhibitor-treated samples compared to the control indicates disruption of the β-catenin/BCL9 interaction.
-
Figure 3. Generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Conclusion
The available data strongly indicate that this compound is a significantly more potent inhibitor of the β-catenin/BCL9 interaction than SAH-BCL9B. Its superior binding affinity, enhanced cellular activity, and proven in vivo efficacy make it a more promising candidate for therapeutic development.[3][4] The development of this compound from SAH-BCL9B highlights the success of stapled peptide technology in optimizing inhibitors for challenging protein-protein interaction targets within the Wnt signaling pathway.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. What are BCL9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ubiqbio.com [ubiqbio.com]
- 8. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 9. assaygenie.com [assaygenie.com]
Validating the Anti-Tumor Efficacy of hsBCL9CT-24: A Comparative Guide for Researchers
A deep dive into the preclinical data supporting hsBCL9CT-24 as a potent inhibitor of the Wnt/β-catenin signaling pathway for cancer therapy.
The novel peptide inhibitor, this compound, has emerged as a promising therapeutic agent, demonstrating significant anti-tumor effects in preclinical studies. This guide provides a comprehensive comparison of this compound's performance against other relevant inhibitors and details the experimental data supporting its efficacy in various cancer models, with a primary focus on colorectal cancer.
Mechanism of Action: Disrupting a Key Oncogenic Pathway
This compound exerts its anti-tumor effects by targeting the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.[1] Specifically, this compound is a stapled peptide designed to inhibit the protein-protein interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9).[1] This interaction is crucial for the transcriptional activation of Wnt target genes that drive tumor growth and progression. By disrupting the β-catenin/BCL9 complex, this compound effectively suppresses the oncogenic signaling cascade.[1]
Beyond its direct impact on cancer cells, this compound has been shown to modulate the tumor microenvironment. Research indicates that it can reactivate anti-cancer immune responses by decreasing the infiltration of regulatory T cells (Tregs) and increasing the presence of dendritic cells (DCs) within the tumor.[1] This immunomodulatory effect suggests that this compound could be a valuable component of combination therapies, potentially overcoming resistance to immune checkpoint inhibitors.[1]
In Vitro Efficacy: Potent and Selective Inhibition
Quantitative analysis of this compound's in vitro activity reveals its potent inhibitory effects on Wnt/β-catenin-dependent cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and compare its potency to other known inhibitors.
Table 1: IC50 Values of this compound in Wnt/β-catenin Reporter Assay
| Cell Line | Assay Type | IC50 (nM) |
| HCT116 | LEF/TCF Reporter | 191 |
Table 2: Comparative IC50 Values for Cell Growth Inhibition in Colo320DM (Colon Carcinoma) Cells
| Compound | Target | IC50 (µM) |
| This compound | β-catenin/BCL9 | 1.45 |
| ICG-001 | β-catenin/CBP | 15.03 |
| LGK-974 | Porcupine (Wnt secretion) | 18.46 |
| Erlotinib | EGFR | 10 |
Data sourced from Feng M, et al. Sci Adv. 2019.
The data clearly indicates that this compound is significantly more potent at inhibiting the growth of the Wnt-dependent Colo320DM cell line compared to other Wnt pathway inhibitors and the EGFR inhibitor, erlotinib.
Table 3: Anti-proliferative Effects of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Wnt/β-catenin Dependence | % Inhibition of Proliferation (at 8 µM) |
| LS174T | Colon Carcinoma | Dependent | ~50% |
| HCT116D | Colon Carcinoma | Dependent | ~40% |
| SW48 | Colon Carcinoma | Dependent | ~60% |
| Colo320DM | Colon Carcinoma | Dependent | ~70% |
| MDA-MB-231 | Breast Cancer | Dependent | ~45% |
| MCF7 | Breast Cancer | Independent | No significant inhibition |
Data represents approximate values based on graphical data from Feng M, et al. Sci Adv. 2019.
These findings highlight the selectivity of this compound for cancer cells that are dependent on the Wnt/β-catenin signaling pathway for their proliferation.
In Vivo Anti-Tumor Activity: Evidence from Xenograft Models
The anti-tumor efficacy of this compound has been validated in in vivo models, primarily utilizing colon cancer xenografts.
Table 4: In Vivo Efficacy of this compound in a Colo320DM Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.v. injection, QD | 0 |
| This compound | 5 mg/kg | i.v. injection, QD | Significant |
| This compound | 10 mg/kg | i.v. injection, QD | More significant |
| This compound | 15 mg/kg | i.v. injection, QD | Most significant |
Qualitative description based on dose-escalation study by Feng M, et al. Sci Adv. 2019.
Table 5: In Vivo Efficacy of this compound in a CT26 Syngeneic Colon Cancer Model
| Treatment Group | Dosage | Administration | Key Outcomes |
| Vehicle Control | - | i.p. injection, QD | - |
| This compound | 20 mg/kg | i.p. injection, QD | Marked decrease in intratumoral Treg cells |
Data sourced from Feng M, et al. Sci Adv. 2019.
While robust in vivo data for this compound in other cancer types such as breast cancer, hepatocellular carcinoma, and melanoma is not yet extensively published, the potent in vitro activity against Wnt-dependent cell lines from these cancers suggests a strong therapeutic potential that warrants further investigation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound. For specific antibody concentrations, incubation times, and other detailed parameters, it is recommended to consult the supplementary materials of the cited publications.
Cell Viability and Proliferation Assays (e.g., MTT or BrdU Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
BrdU Assay: BrdU is added to the wells, and cells are incubated to allow for its incorporation into the DNA of proliferating cells.
-
-
Signal Detection:
-
MTT Assay: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
BrdU Assay: Cells are fixed, and an anti-BrdU antibody conjugated to a detection enzyme is added. A substrate is then added, and the resulting colorimetric or fluorescent signal is measured.
-
-
Data Analysis: The percentage of cell viability or proliferation is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the dose-response curves.
References
Confirming the Specificity of hsBCL9CT-24 for the β-catenin/BCL9 Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key interaction in this pathway involves the binding of β-catenin to B-cell lymphoma 9 (BCL9), a crucial step for the transcriptional activation of Wnt target genes. The peptide inhibitor hsBCL9CT-24 has emerged as a potent and specific disruptor of this interaction, offering a promising therapeutic strategy. This guide provides an objective comparison of this compound with other inhibitors and details the experimental data supporting its specificity.
Performance Comparison
The efficacy of this compound in disrupting the β-catenin/BCL9 complex has been quantified through various biochemical and cellular assays. Its performance, particularly its high binding affinity, distinguishes it from other molecules targeting the Wnt pathway.
| Compound | Target | Assay Type | Binding Affinity (Kd) / Inhibition (Ki/IC50) | Reference |
| This compound | β-catenin/BCL9 | AlphaScreen | Kd: 4.73 nM | [1] |
| SAH-BCL9B | β-catenin/BCL9 | AlphaScreen | Ki: ~135 nM | [1] |
| ZW4864 | β-catenin/BCL9 | AlphaScreen | Ki: 0.76 μM | [2] |
| ICG-001 | β-catenin/CBP | TOPFlash Reporter Assay | IC50: 4.9 - 11 μM | [2] |
| XAV939 | Tankyrase | - | - | [3] |
| LGK-974 | Porcupine | - | - | [3] |
As the data indicates, this compound exhibits a significantly lower dissociation constant (Kd) compared to other compounds targeting the β-catenin/BCL9 interaction, signifying a much stronger binding affinity.[1]
Wnt/β-catenin Signaling Pathway and the Role of this compound
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for degradation. Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin interacts with TCF/LEF transcription factors and co-activators like BCL9 to initiate the transcription of target genes involved in proliferation and cell fate. This compound specifically targets the interaction between β-catenin and BCL9, thereby inhibiting the formation of the transcriptional complex and suppressing oncogenic Wnt signaling.[3]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Specificity Confirmation
To ascertain the specificity of a compound like this compound for the β-catenin/BCL9 complex, a multi-step experimental approach is employed. This workflow progresses from initial high-throughput screening to more detailed biochemical and cell-based assays.
Caption: Experimental workflow for confirming the specificity of β-catenin/BCL9 inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments used to characterize this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used for high-throughput screening and to determine the binding affinity of inhibitors.
Principle: Donor and acceptor beads are brought into proximity by the interaction of the proteins of interest (β-catenin and BCL9). Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. An inhibitor that disrupts the protein-protein interaction will prevent this signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Dilute biotinylated BCL9 peptide and GST-tagged β-catenin to desired concentrations in the assay buffer.
-
Dilute streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads in the assay buffer.
-
Prepare serial dilutions of this compound and control compounds.
-
-
Assay Procedure:
-
In a 384-well plate, add the biotinylated BCL9 peptide and GST-tagged β-catenin.
-
Add the test compounds (this compound) or vehicle control.
-
Incubate at room temperature for 30 minutes.
-
Add the streptavidin-coated donor beads and incubate in the dark for 60 minutes.
-
Add the anti-GST acceptor beads and incubate in the dark for another 60 minutes.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the inhibitor concentration to determine the IC50 or Kd value.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the disruption of the β-catenin/BCL9 interaction within a cellular context.
Principle: An antibody specific to a "bait" protein (e.g., β-catenin) is used to pull it out of a cell lysate. If a "prey" protein (e.g., BCL9) is interacting with the bait, it will be pulled down as well. The presence of both proteins is then detected by Western blotting.
Protocol Outline:
-
Cell Culture and Lysis:
-
Culture cells (e.g., a colon cancer cell line with active Wnt signaling) and treat with this compound or a vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-β-catenin antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both β-catenin and BCL9.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. A decrease in the BCL9 band in the this compound treated sample indicates disruption of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.[4][5]
Principle: One interacting partner (ligand, e.g., β-catenin) is immobilized on a sensor chip. The other partner (analyte, e.g., BCL9 peptide or inhibitor) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol Outline:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.
-
Immobilize recombinant β-catenin onto the activated surface via amine coupling.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the BCL9 peptide or this compound over the immobilized β-catenin surface.
-
Monitor the association phase during the injection.
-
After the injection, flow the running buffer over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the interaction of BCL9 with beta-catenin and development of fluorescence polarization and surface plasmon resonance binding assays for this interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Genetic Cross-Validation of hsBCL9CT-24's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hsBCL9CT-24, a potent inhibitor of the Wnt/β-catenin signaling pathway, with other alternative approaches. We present supporting experimental data, detailed protocols for genetic cross-validation of its mechanism, and visual representations of the key pathways and workflows involved.
Unveiling the Mechanism of this compound
The canonical Wnt signaling pathway is a crucial regulator of cell proliferation, migration, and differentiation.[1] Its dysregulation is a hallmark of numerous cancers. A key interaction in this pathway involves β-catenin and its co-activator, B-cell CLL/lymphoma 9 (BCL9). This interaction enhances the transcription of genes that promote tumor growth and metastasis.[1] BCL9 inhibitors, therefore, represent a promising therapeutic strategy to disrupt aberrant Wnt signaling in cancer cells.
This compound is a hydrocarbon-stapled peptide designed to specifically inhibit the interaction between β-catenin and BCL9.[2] By mimicking the α-helical domain of BCL9 that binds to β-catenin, this compound competitively disrupts this protein-protein interaction, leading to the downregulation of Wnt target genes.[1][2] This guide explores genetic approaches to validate this mechanism and compares the performance of this compound with other inhibitors.
Quantitative Performance Comparison of BCL9 Inhibitors
The following table summarizes the quantitative performance of this compound and other representative inhibitors targeting the β-catenin/BCL9 interaction. This data is compiled from various biochemical and cell-based assays.
| Inhibitor | Type | Target | Assay | IC50 | Kd | Reference |
| This compound | Stapled Peptide | β-catenin/BCL9 | AlphaScreen | - | 4.73 nM | [3] |
| HTRF | - | 4.21 nM | [3] | |||
| Cell Viability (Colo320DM) | 1.45 µM | - | ||||
| SAH-BCL9B | Stapled Peptide | β-catenin/BCL9 | AlphaScreen | 135 nM | 141.6 nM | [3] |
| HTRF | - | 192.3 nM | [3] | |||
| Compound 11 | Small Molecule | β-catenin/BCL9 | AlphaScreen | Ki = 5.2 µM | - | [4] |
| Carnosic Acid | Small Molecule | β-catenin/BCL9 | High-Throughput Screen | - | - | [4] |
Genetic Approaches for Mechanism Validation
To rigorously validate that the observed effects of this compound are indeed due to the inhibition of the BCL9-mediated Wnt/β-catenin signaling, genetic approaches such as CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown are indispensable. These techniques allow for the specific removal or reduction of BCL9, thereby phenocopying the effects of a potent and specific inhibitor.
Experimental Protocols
1. CRISPR/Cas9-Mediated Knockout of BCL9 in Cancer Cell Lines
This protocol outlines the steps to generate BCL9 knockout cancer cell lines using the CRISPR/Cas9 system.[5][6][7][8][9]
Materials:
-
Target cancer cell line (e.g., HCT116, SW480)
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting BCL9
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
PCR primers for genomic DNA validation
-
Anti-BCL9 antibody for Western blot validation
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of the BCL9 gene into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of Target Cells: Transduce the target cancer cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration.
-
Selection of Transduced Cells: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to establish monoclonal cell lines.
-
Validation of Knockout:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from the clonal cell lines and perform PCR to amplify the targeted region. Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Lyse the cells and perform a Western blot using an anti-BCL9 antibody to confirm the absence of BCL9 protein expression.
-
2. siRNA-Mediated Knockdown of BCL9
Materials:
-
Target cancer cell line
-
Validated siRNAs targeting BCL9 and a non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
qRT-PCR primers for BCL9 and a housekeeping gene
-
Anti-BCL9 antibody for Western blot validation
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute the BCL9 siRNA or control siRNA in serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the relative mRNA levels of BCL9.
-
Western Blot: Lyse the cells and perform a Western blot to assess the reduction in BCL9 protein levels.
-
Visualizing the Molecular Landscape
Signaling Pathway and Experimental Workflow Diagrams
To provide a clear visual understanding of the underlying biology and experimental procedures, we have generated diagrams using the Graphviz DOT language.
References
- 1. What are BCL9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 9. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
Unlocking Anti-Tumor Immunity: A Comparative Guide to hsBCL9CT-24's Role in Promoting Cytotoxic T-Cell Infiltration
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of hsBCL9CT-24, a novel peptide-based inhibitor, against other therapeutic alternatives in the context of enhancing cytotoxic T-cell infiltration into the tumor microenvironment. This guide synthesizes experimental data to offer a clear perspective on its efficacy and mechanism of action.
This compound is a hydrocarbon-stapled peptide designed to disrupt the critical interaction between β-catenin and its coactivator, B-cell lymphoma 9 (BCL9). This interference with the canonical Wnt/β-catenin signaling pathway has been shown to remodel the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state. The primary mechanism involves a reduction in regulatory T cells (Tregs) and an increase in dendritic cells (DCs), which collectively foster the infiltration and activation of cytotoxic CD8+ T cells.[1][2]
Performance Comparison: this compound vs. Alternative Wnt Pathway Inhibitors
Experimental data demonstrates the superior potency of this compound in specific cancer cell lines compared to other Wnt pathway inhibitors.
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | β-catenin/BCL9 | Colo320DM | 1.45 µM | [3] |
| ICG-001 | β-catenin/CBP | Colo320DM | 15.03 µM | [3] |
| LGK-974 | Porcupine (Wnt secretion) | Colo320DM | 18.46 µM | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Synergistic Effects with Immune Checkpoint Inhibitors
A key finding is the ability of this compound to sensitize tumors to immune checkpoint inhibitors, such as anti-PD-1 therapy.[1][4] By increasing the infiltration of cytotoxic T cells, this compound transforms "cold" tumors, which are typically unresponsive to immunotherapy, into "hot" tumors with a robust anti-tumor immune response. This synergistic effect holds significant promise for combination therapies in cancer treatment.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Tumor-Infiltrating Lymphocyte (TIL) Analysis by Flow Cytometry
-
Tumor Dissociation: Freshly excised tumors are mechanically minced and then enzymatically digested to obtain a single-cell suspension. A common enzyme cocktail includes collagenase and DNase.
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of interest (e.g., CD45 for all leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells, and FoxP3 for Tregs).
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer to identify and quantify different immune cell populations within the tumor.
-
Data Analysis: The data is analyzed using software like FlowJo to determine the percentage and absolute number of different T-cell subsets.
BrdU Cell Proliferation Assay
-
Cell Culture: Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or control vehicle for a specified period.
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.[5][6][7][8][9]
-
Fixation and Permeabilization: Cells are fixed with a fixative agent (e.g., ethanol) and then permeabilized to allow antibodies to access the nucleus.
-
DNA Denaturation: The DNA is denatured, typically with hydrochloric acid, to expose the incorporated BrdU.
-
Immunostaining: Cells are incubated with a primary antibody specific to BrdU, followed by a fluorescently-labeled secondary antibody.
-
Detection: The fluorescence intensity, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation, is measured using a fluorescence microscope or a plate reader.
In Vivo Mouse Models of Colorectal Cancer
-
Tumor Implantation: Human colorectal cancer cells (e.g., HCT116, Colo320DM) are subcutaneously injected into immunodeficient mice (e.g., NSG mice) or syngeneic mouse colorectal cancer cells (e.g., CT26) are injected into immunocompetent mice (e.g., BALB/c).[10]
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., via intraperitoneal injection), a control peptide, or vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Immunohistochemistry (IHC) and Flow Cytometry: At the end of the study, tumors are excised and can be processed for IHC to visualize immune cell infiltration or dissociated for flow cytometric analysis of TILs as described above.
AlphaLISA Assay for β-catenin/BCL9 Interaction
-
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the interaction between β-catenin and BCL9.[11][12][13][14][15]
-
Assay Setup: Biotinylated BCL9 peptide is captured by streptavidin-coated donor beads, and an antibody against β-catenin is captured by protein A-coated acceptor beads.
-
Interaction and Signal: When β-catenin and BCL9 interact, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal.
-
Inhibition: In the presence of an inhibitor like this compound, the interaction between β-catenin and BCL9 is disrupted, preventing the proximity of the beads and leading to a decrease in the luminescent signal. This allows for the quantification of the inhibitory activity of the compound.
References
- 1. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer [frontiersin.org]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. AlphaLISA SureFire Ultra Human and Mouse Total β-Catenin Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 12. tgrbiosciences.com [tgrbiosciences.com]
- 13. Analysis of the interaction of BCL9 with beta-catenin and development of fluorescence polarization and surface plasmon resonance binding assays for this interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Navigating the Safe Disposal of hsBCL9CT-24: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of hsBCL9CT-24, a BCL9 inhibitor, emphasizing operational and safety protocols.
When handling this compound, it is crucial to adhere to the safety precautions outlined in the material's Safety Data Sheet (SDS). Waste must be disposed of in accordance with federal, state, and local environmental control regulations[1]. While the product itself and its degradation products are not classified as toxic, proper disposal is a critical component of responsible laboratory practice[1].
Key Safety and Handling Information
A summary of the essential safety information for this compound is provided in the table below. This information is critical for minimizing risk during handling and disposal procedures.
| Hazard Category | Description | Recommended Precautions |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation[1]. | Use in a well-ventilated area or with a dust respirator. A self-contained breathing apparatus should be used to avoid inhalation[1]. |
| Ingestion | May be harmful if swallowed[1]. | Do not ingest. Never give anything by mouth to an unconscious person and rinse the mouth with water if ingestion occurs[1]. |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation[1]. | Wear protective gloves and a full suit. Wash off with soap and plenty of water in case of contact[1]. |
| Eye Contact | May cause eye irritation[1]. | Wear splash goggles. Check for and remove any contact lenses and flush eyes with water as a precaution[1]. |
| Fire Hazard | Hazardous thermal decomposition products include oxides of carbon and nitrogen, and hydrogen chloride[1]. | For small fires, use a carbon dioxide or dry chemical extinguisher. For large fires, use water spray, fog, or foam. Do not use a water jet[1]. |
Step-by-Step Disposal Procedures
The following protocols provide a clear, procedural guide for the proper disposal of this compound, from initial waste generation to final removal.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Splash goggles are required[1].
-
Lab Coat/Full Suit: A full suit is recommended to prevent skin contact[1].
-
Respiratory Protection: A dust respirator should be used, especially when handling the powdered form of the compound. For spill response, a self-contained breathing apparatus may be necessary[1].
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in an approved sharps container[2].
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a convenient, labeled waste disposal container[1].
-
Large Spills: Use a shovel to transfer the spilled material into a labeled waste disposal container[1]. Ensure the area is well-ventilated and that appropriate respiratory protection is used.
Decontamination
-
Equipment: Non-disposable equipment that has come into contact with this compound should be decontaminated. This can typically be achieved by thoroughly cleaning with soap and water[3]. The rinsate may need to be collected as hazardous waste.
-
Work Surfaces: Decontaminate work surfaces where this compound was handled using a suitable laboratory detergent and water.
Storage and Labeling of Waste
-
Store waste containers in a designated, secure area away from heat and sources of ignition[1].
-
Ensure all waste containers are tightly closed and clearly labeled with "Hazardous Waste" and the chemical name "this compound".
Final Disposal
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all federal, state, and local regulations for the disposal of chemical waste[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of hsBCL9CT-24: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the investigational peptide hsBCL9CT-24, which inhibits the β-catenin/BCL9 interaction, ensuring personal and environmental safety is paramount.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its application in cancer therapy research suggests it should be handled with the same caution as other potentially hazardous or cytotoxic compounds. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans based on established guidelines for handling such agents.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various activities. It is imperative to use equipment that is certified and confirmed to be impermeable to hazardous drugs.[2]
| Activity | Required PPE | Additional Precautions |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves | - Inspect package for any signs of damage or leakage in a designated receiving area. |
| Storage | - Single pair of chemotherapy-tested gloves | - Store in a clearly labeled, sealed container in a designated and secure location. |
| Preparation (Weighing, Reconstituting, Diluting) | - Double pair of chemotherapy-tested gloves- Disposable, low-permeability gown- Eye and face protection (safety goggles and face shield)- Respiratory protection (N95 or higher respirator) if not handled in a containment device | - All preparation should be conducted in a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation. |
| Administration (In Vitro/In Vivo) | - Double pair of chemotherapy-tested gloves- Disposable, low-permeability gown- Eye protection (safety goggles) | - Use a closed-system drug-transfer device (CSTD) where feasible to reduce the risk of spills and aerosol exposure. |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves (industrial thickness for large spills)- Disposable, low-permeability gown- Eye and face protection (safety goggles and face shield)- Respiratory protection (N95 or higher respirator)- Shoe covers | - Use a designated spill kit containing all necessary PPE and cleanup materials. Cordon off the area to prevent further contamination.[3] |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable, low-permeability gown | - Handle all contaminated waste as cytotoxic waste. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and consistently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the shipping container for any signs of damage.
-
Don a single pair of chemotherapy-tested gloves before handling the package.
-
Transfer the compound to a designated, clearly labeled storage area with restricted access.
-
According to a research article, a vehicle for this compound in a mouse model was 2.5% DMSO in 5% Glucose; however, always refer to the manufacturer's specific storage instructions.[1]
Preparation
-
All preparation activities should be performed in a certified Class II Biological Safety Cabinet (BSC) or an isolator to protect both the product and personnel.[4]
-
Gather all necessary supplies and perform calculations before entering the BSC to minimize movement and potential contamination.
-
Wear the appropriate PPE as outlined in the table above, including double gloves and a disposable gown.
-
When reconstituting, use techniques that minimize aerosolization, such as slowly injecting diluent down the side of the vial.
-
Clearly label the final prepared solution with the compound name, concentration, date, and "Caution: Hazardous" warning.
Administration
-
Before administration, ensure the work area is prepared with absorbent, plastic-backed pads.
-
Wear appropriate PPE, including double gloves and a gown.
-
If applicable, use a closed-system drug-transfer device (CSTD) to minimize the risk of exposure.
-
All sharps should be immediately disposed of in a designated sharps container for cytotoxic waste.
Decontamination
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated.
-
Use a two-step process of cleaning with a suitable detergent followed by disinfection with an appropriate agent.
-
All cleaning materials must be disposed of as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Sharps: Needles, syringes, and other sharps must be placed in a puncture-resistant, leak-proof container clearly labeled as "Cytotoxic Sharps."
-
Unused/Expired Compound: Unused or expired this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, gowns, bench paper, vials, and cleaning materials, are considered cytotoxic waste.
-
Waste Segregation: Segregate cytotoxic waste into designated, clearly labeled, leak-proof containers. These containers are often color-coded (e.g., yellow or purple) for easy identification.
-
Final Disposal: Cytotoxic waste must be handled by a licensed hazardous waste disposal company, typically through incineration at high temperatures.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the overall workflow and the decision-making process for PPE selection.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Decision logic for selecting appropriate PPE based on the handling procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
